2-(1-Aminoethyl)phenol hydrochloride
Description
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Properties
CAS No. |
17087-49-9; 89985-53-5 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 |
IUPAC Name |
2-(1-aminoethyl)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H |
InChI Key |
JNEJZMDAOOGQQP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1O)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
2-(1-Aminoethyl)phenol hydrochloride synthesis and properties
Technical Whitepaper: Synthesis, Characterization, and Applications of 2-(1-Aminoethyl)phenol Hydrochloride
)[1]Executive Summary
2-(1-Aminoethyl)phenol hydrochloride (also known as
This guide provides a rigorous technical analysis of its synthesis via reductive amination, optical resolution strategies for enantiopurity, and critical characterization data.
Chemical Identity & Structural Analysis
The molecule features a stereocenter at the benzylic position, existing as
| Property | Data |
| IUPAC Name | 2-(1-Aminoethyl)phenol hydrochloride |
| Common Synonyms | |
| CAS Number (HCl) | 17087-49-9 |
| CAS Number (Free Base) | 4187-57-9 (Racemic), 123983-05-1 ((R)-isomer) |
| Molecular Formula | |
| Molecular Weight | 173.64 g/mol (Salt); 137.18 g/mol (Base) |
| Chirality | Yes (Benzylic Carbon) |
Synthetic Methodologies
Two primary routes dominate the synthesis of this compound. The choice depends on the required scale and enantiomeric purity.
Route A: Reductive Amination of 2-Hydroxyacetophenone (Preferred)
This is the most direct, atom-economical route for generating the racemic product.[1] It involves the condensation of 2-hydroxyacetophenone with an ammonia source to form an imine, followed by in situ reduction.
-
Mechanism: Ketone
Imine/Hemiaminal Amine. -
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Advantage: Single-pot synthesis; avoids isolation of unstable imines.[1]
Route B: Oxime Reduction
A classical two-step approach involving the formation of the oxime followed by catalytic hydrogenation or metal-hydride reduction.[1]
-
Step 1: 2-Hydroxyacetophenone +
Oxime.[1] -
Step 2: Oxime +
(or ) Amine.[1] -
Advantage: Avoids cyanoborohydride toxicity; suitable for labs lacking fume hoods for cyanide management.
Route C: Optical Resolution (Enantiopurity)
For asymmetric catalysis applications, the racemate must be resolved. The standard protocol utilizes L-(+)-Tartaric acid to form diastereomeric salts, which possess different solubilities in methanol/water mixtures.[1]
Visualization: Synthetic Logic & Resolution
The following diagram illustrates the reaction pathways and the logic behind the optical resolution process.
Figure 1: Synthetic pathways for racemic synthesis and subsequent optical resolution.[1]
Detailed Experimental Protocol
Objective: Synthesis of racemic 2-(1-Aminoethyl)phenol HCl via Reductive Amination.
Safety Warning:
Step 1: Imine Formation & Reduction[1]
-
Setup: In a 500 mL round-bottom flask, dissolve 2-Hydroxyacetophenone (13.6 g, 100 mmol) in Methanol (150 mL).
-
Buffering: Add Ammonium Acetate (77.1 g, 1000 mmol, 10 equiv).
-
Expert Insight: A large excess of ammonium acetate is crucial. It acts as both the nitrogen source and a buffer to maintain pH ~6-7, optimizing imine formation while preventing the protonation of the cyanoborohydride (which would destroy the reductant).
-
-
Reduction: Add Sodium Cyanoborohydride (4.4 g, 70 mmol, 0.7 equiv) in portions over 20 minutes.
-
Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1). The ketone spot should disappear.
Step 2: Quenching & Workup (Acid-Base Extraction)[1]
-
Quench: Carefully acidify the mixture to pH < 2 using concentrated HCl (dropwise) to decompose excess hydride and liberate HCN (in hood!).
-
Solvent Swap: Remove methanol under reduced pressure (rotary evaporator). Dilute the aqueous residue with water (50 mL).
-
Impurity Removal: Wash the acidic aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Rationale: The product is protonated (salt form) and stays in the water. Unreacted ketone or non-basic impurities partition into the organic layer.
-
-
Basification: Adjust the aqueous layer to pH > 10 using NaOH (aq) .[2] The solution will turn cloudy as the free base precipitates or oils out.
-
Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).
-
Salt Formation: Dry the DCM layer over
. Filter. Bubble anhydrous HCl gas through the solution (or add HCl in ether) to precipitate the 2-(1-Aminoethyl)phenol hydrochloride salt.[1] -
Purification: Recrystallize from Ethanol/Ether.
Physicochemical Properties & Characterization
The following data characterizes the hydrochloride salt.
| Parameter | Value/Observation |
| Physical State | White to off-white crystalline solid |
| Melting Point | Free Base: 83°C; HCl Salt: >150°C (Decomposes) |
| Solubility | Highly soluble in water, methanol; Sparingly soluble in cold ethanol; Insoluble in ether/hexane.[1] |
| pKa | ~9.5 (Amine), ~10.0 (Phenol) |
| Stability | Hygroscopic. Store in a desiccator. |
Spectroscopic Signature (1H NMR in DMSO-d6)
- 1.45 ppm (d, 3H): Methyl group doublet (characteristic of the ethyl chain).
- 4.35 ppm (q, 1H): Methine proton on the benzylic carbon.
- 6.8 - 7.2 ppm (m, 4H): Aromatic protons (pattern typical of 1,2-disubstitution).
-
8.5 ppm (br s): Ammonium protons (
). -
9.8 ppm (s): Phenolic hydroxyl (
).
Applications in Drug Discovery & Catalysis
A. Chiral Ligand Synthesis (Salen/Salphen)
This molecule is a "privileged structure" for constructing chiral ligands. Condensation with salicylaldehydes yields Salen-type ligands .[1]
-
Mechanism:[1] The amine reacts with the aldehyde to form a Schiff base.
-
Utility: These ligands complex with metals (Mn, Co, Cu) to catalyze enantioselective epoxidations and cyclopropanations.
B. Pharmacological Relevance
2-(1-Aminoethyl)phenol is a structural analogue of Octopamine and Norepinephrine .[1]
-
It serves as a probe for adrenergic receptors.
-
Used as a starting material for synthesizing novel norepinephrine reuptake inhibitors.
Figure 2: Downstream applications in catalysis and pharmacology.[1]
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Smith, H. E., & Cook, S. L. (1973). Optically Active Amines. XIX.
-Methyl-2-hydroxybenzylamine. Journal of Organic Chemistry, 38(8), 1583. -
Sigma-Aldrich. (2024). Product Specification: (R)-2-(1-Aminoethyl)phenol.[1][3][4]
-
Ding, K., et al. (1999). Heterogenization of Chiral Salen Mn(III) Complexes. Tetrahedron Letters, 40(28), 5147-5150.
Sources
An In-depth Technical Guide to 2-(1-Aminoethyl)phenol Hydrochloride: From Core Characteristics to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of 2-(1-Aminoethyl)phenol hydrochloride. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also a deeper understanding of the causality behind its properties and experimental considerations.
Core Chemical and Physical Properties
2-(1-Aminoethyl)phenol hydrochloride is a chiral molecule existing as (R) and (S) enantiomers. The information presented here pertains to the racemic mixture unless otherwise specified. It is the hydrochloride salt of 2-(1-Aminoethyl)phenol, which enhances its stability and water solubility.
Key Identifiers and Molecular Structure
| Property | Value | Source |
| IUPAC Name | 2-(1-aminoethyl)phenol hydrochloride | [1] |
| CAS Number | 89985-53-5 (free base) | [1][2] |
| Molecular Formula | C₈H₁₁NO·HCl | [2] |
| Molecular Weight | 173.63 g/mol | [2] |
| Canonical SMILES | CC(C1=CC=CC=C1O)N.Cl | [1] |
| InChI | InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H | [1] |
Molecular Structure:
Caption: 2D structure of 2-(1-Aminoethyl)phenol hydrochloride.
Physicochemical Data
| Property | Value | Notes | Source |
| Physical Form | Solid | The free base is a solid. | [3] |
| Melting Point | 83 °C (for (R)-enantiomer free base) | The hydrochloride salt is expected to have a higher melting point. | |
| Boiling Point | 246.3 ± 15.0 °C (for (R)-enantiomer free base) | At 760 mmHg. | |
| Solubility | Soluble in water | The hydrochloride salt form increases aqueous solubility. Phenols and amines with small alkyl chains generally show some water solubility. | [4] |
| pKa | Not available | The pKb of the related 4-(2-aminoethyl)phenol is 3.33, suggesting the amino group is basic. The phenolic hydroxyl group is weakly acidic. |
Synthesis of 2-(1-Aminoethyl)phenol Hydrochloride
The synthesis of 2-(1-Aminoethyl)phenol hydrochloride can be achieved through various routes. A common and efficient method involves the reductive amination of 2'-hydroxyacetophenone. This method is advantageous as it is a one-pot reaction and uses readily available starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-(1-Aminoethyl)phenol hydrochloride.
Detailed Experimental Protocol
This protocol is a proposed method based on standard organic chemistry transformations and requires optimization for specific laboratory conditions.
Step 1: Formation of the Imine Intermediate
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Reduction of the Imine
-
Cool the reaction mixture containing the imine intermediate to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(1-Aminoethyl)phenol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-(1-Aminoethyl)phenol in a minimal amount of ethanol.
-
Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise with stirring until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(1-Aminoethyl)phenol hydrochloride.
Reactivity and Stability
The reactivity of 2-(1-Aminoethyl)phenol hydrochloride is governed by the presence of the phenolic hydroxyl group, the primary amino group, and the aromatic ring.
-
Amino Group: The primary amine is nucleophilic and will react with electrophiles such as acyl chlorides and alkyl halides to form amides and secondary/tertiary amines, respectively.[5]
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can undergo O-alkylation and O-acylation.
-
Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and aminoethyl groups are activating and ortho-, para-directing.
-
Stability: The hydrochloride salt is generally more stable and less prone to oxidation than the free base. It should be stored in a cool, dry place away from light and oxidizing agents.[6]
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid anhydrides, and chloroformates.[6]
Applications in Drug Development and Research
The phenethylamine scaffold is a common motif in many biologically active compounds.[7] 2-(1-Aminoethyl)phenol and its derivatives are valuable building blocks in medicinal chemistry.
Use as a Chiral Auxiliary
Derivatives of 2-[(1R)-1-aminoethyl]phenol have been successfully employed as chiral solvating agents for the enantiodiscrimination of amino acid derivatives using NMR spectroscopy.[5][8][9] This is a critical application in the development of chiral drugs, where the stereochemistry is paramount for therapeutic efficacy and safety.
Scaffold for Bioactive Molecules
The 2-aminophenol moiety is present in a variety of biologically active molecules, suggesting that 2-(1-Aminoethyl)phenol could serve as a versatile scaffold for the synthesis of novel therapeutic agents.[10]
-
Potential Therapeutic Areas: Based on the activities of structurally related compounds, derivatives of 2-(1-Aminoethyl)phenol may exhibit antibacterial, anti-inflammatory, and CNS-active properties.[10]
Logical Relationship of Applications:
Caption: Applications of 2-(1-Aminoethyl)phenol hydrochloride.
Analytical Methods for Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 2-(1-Aminoethyl)phenol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals include those for the aromatic protons, the methine proton adjacent to the amino group, the methyl protons, the amino protons, and the hydroxyl proton. The aromatic protons will appear in the range of δ 6.5-8.0 ppm. The methine and methyl protons of the aminoethyl group will show characteristic splitting patterns. The chemical shift of the amino and hydroxyl protons can be variable and may appear as broad singlets.[11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the hydroxyl group will be the most downfield among the aromatic carbons. The aliphatic carbons of the aminoethyl group will appear at higher field.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (phenol) | 3200-3600 (broad) |
| N-H (amine salt) | 2400-3200 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-2960 |
| C=C (aromatic) | 1450-1600 |
| C-O (phenol) | 1200-1260 |
| C-N (amine) | 1020-1250 |
Note: The presence of the hydrochloride salt will significantly broaden the N-H and O-H stretching vibrations.[14][15]
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity and quantifying 2-(1-Aminoethyl)phenol hydrochloride. A reverse-phase HPLC method with UV detection is a suitable approach.
Proposed HPLC Method Workflow:
Caption: Workflow for HPLC analysis.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a suitable pH. For example, a starting point could be a 50:50 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0).[16][17]
-
Standard Solution Preparation: Accurately weigh and dissolve 2-(1-Aminoethyl)phenol hydrochloride in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample containing 2-(1-Aminoethyl)phenol hydrochloride in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at a wavelength of maximum absorbance (e.g., around 275 nm).[16]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2-(1-Aminoethyl)phenol hydrochloride in the sample by interpolating its peak area on the calibration curve.
Safety and Toxicological Profile
The toxicological properties of 2-(1-Aminoethyl)phenol hydrochloride have not been fully investigated.[18] However, based on the data for related compounds and general principles of toxicology, the following precautions should be taken.
-
Acute Toxicity: Harmful if swallowed.[18] An acute oral toxicity study on the related compound 2-amino-5-ethylphenol phosphate in rats showed some toxic effects at a dose of 2000 mg/kg bw.[19] The oral LD50 for the related compound 2-aminophenol in rats is 951 mg/kg.
-
Irritation: May cause eye and skin irritation.[18]
-
Inhalation: May cause respiratory tract irritation.[18]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[6][18]
Safety and Handling Summary:
Caption: Key safety considerations.
Conclusion
2-(1-Aminoethyl)phenol hydrochloride is a valuable chiral building block with significant potential in drug discovery and development. Its utility as a chiral resolving agent is well-documented, and its underlying phenethylamine scaffold suggests a broad scope for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, reactivity, and appropriate analytical methods is crucial for its effective application in research and development. As with any chemical, proper safety precautions must be observed during handling and use.
References
- [1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Deriv
Sources
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- 2. 2-(1-aminoethyl)phenol [srdpharma.com]
- 3. 2-[(1R)-1-Aminoethyl]-phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. A Thiourea Derivative of 2-[(1 R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiourea Derivative of 2-[(1 R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 9. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
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(S)-2-(1-Aminoethyl)phenol hydrochloride CAS number 2829292-65-9
CAS Number: 2829292-65-9 Synonyms: (S)-1-(2-Hydroxyphenyl)ethylamine hydrochloride; Phenol, 2-[(1S)-1-aminoethyl]-, hydrochloride
Executive Summary & Core Significance
(S)-2-(1-Aminoethyl)phenol hydrochloride is a high-value chiral building block characterized by an ortho-substituted phenolic amine scaffold. Its structural uniqueness lies in the proximity of the phenolic hydroxyl group (-OH) to the chiral amine center (-CH(NH2)CH3). This 1,3-relationship facilitates rigid intramolecular hydrogen bonding, making the compound a privileged scaffold for asymmetric catalysis , chiral solvating agents (CSAs) in NMR spectroscopy, and neurological drug discovery .
Unlike its para-substituted isomers (often used as adrenergic agonists), the ortho-isomer functions primarily as a chelating motif. The (S)-configuration serves as a critical "left-handed" geometric control in the synthesis of Salen-type ligands and resolving agents.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 2829292-65-9 |
| Molecular Formula | C₈H₁₁NO[1] · HCl |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-Enantiomer |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| pKa (est.) | ~9.5 (Amine), ~10.0 (Phenol) |
| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen) |
Synthesis & Production Methodologies
Expertise & Experience: The synthesis of enantiopure (S)-2-(1-Aminoethyl)phenol requires avoiding racemization of the benzylic amine. While fractional crystallization of diastereomeric salts is the traditional route, modern drug development favors Ellman’s Sulfinamide Chemistry for higher yield and purity.
Pathway: Diastereoselective Synthesis via Ellman’s Auxiliary
This route guarantees high enantiomeric excess (>98% ee) by using tert-butanesulfinamide as a chiral ammonia equivalent.
-
Condensation: 2-Hydroxyacetophenone is condensed with (S)-(-)-tert-butanesulfinamide using Titanium(IV) ethoxide as a Lewis acid/dehydrating agent.
-
Reduction: The resulting chiral sulfinyl imine is reduced with Sodium borohydride (NaBH₄). The bulky tert-butyl group directs the hydride attack to the Re-face, establishing the (S)-configuration at the benzylic carbon.
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the target hydrochloride salt.
Visualization: Synthesis Workflow
Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure (S)-configuration.
Key Applications & Mechanisms
A. Chiral Solvating Agents (CSAs) for NMR
The (S)-2-(1-Aminoethyl)phenol scaffold is a precursor for thiourea-based CSAs.[2][3]
-
Mechanism: The phenolic -OH and the amine-derived thiourea moiety form a rigid "cleft." When a racemic guest (e.g., an amino acid derivative) enters this cleft, the (S)-host binds the (L)-guest differently than the (D)-guest due to steric hindrance.
-
Result: This creates distinct chemical shift non-equivalence (Δδ) in ¹H NMR, allowing researchers to determine the enantiomeric excess of a sample without chiral HPLC [1].
B. Ligand Synthesis (Salen & Betti Base Analogues)
This compound reacts with salicylaldehydes to form chiral Schiff base ligands .
-
Utility: These ligands coordinate with metal centers (Mn, Co, Cu) to catalyze asymmetric epoxidations and cyclopropanations. The ortho-phenol provides an additional coordination site, stabilizing the metal complex more effectively than simple benzylamines [2].
C. Pharmaceutical Pharmacophore
The 2-hydroxyphenethylamine motif mimics the catecholamine structure found in neurotransmitters.
-
Drug Design: It serves as a rigidified analogue of Octopamine and Norepinephrine. The methyl substitution at the alpha-position protects the amine from rapid degradation by Monoamine Oxidase (MAO), potentially extending the half-life of derived drug candidates [3].
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity via HPLC
Trustworthiness: This protocol validates the integrity of the purchased or synthesized material.
Reagents:
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Procedure:
-
Sample Prep: Dissolve 1.0 mg of (S)-2-(1-Aminoethyl)phenol HCl in 1 mL of Ethanol. Add 1 drop of 1M NaOH to neutralize the salt (free base is required for chiral recognition on OD-H columns).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Run Parameters: Flow rate 1.0 mL/min; Temperature 25°C; Detection UV 254 nm.
-
Analysis: The (S)-enantiomer typically elutes later than the (R)-enantiomer on OD-H phases due to stronger interaction with the cellulose carbamate matrix. Calculate Enantiomeric Excess (ee) = (Area_S - Area_R) / (Area_S + Area_R) * 100.
Protocol 2: Derivatization for Chiral Resolution (General)
If starting from a racemic mixture, use this resolution logic.
-
Salt Formation: Dissolve racemic 2-(1-aminoethyl)phenol in hot ethanol.
-
Resolving Agent: Add 0.5 equivalents of (R,R)-Tartaric Acid .
-
Crystallization: Allow the solution to cool slowly over 24 hours. The (S)-amine/(R,R)-tartrate diastereomeric salt is less soluble and will crystallize out.
-
Liberation: Filter the crystals, dissolve in water, and basify with 2M NaOH to pH 12. Extract with Dichloromethane (DCM) and treat with HCl gas to regenerate the enantiopure HCl salt.
Visualization: Chiral Recognition Logic
Figure 2: Mechanism of chiral discrimination when using the compound as a solvating agent.
Handling & Safety Information
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Hygroscopic Nature: The hydrochloride salt will absorb atmospheric moisture, leading to clumping and hydrolysis risks. Handle in a glovebox or desiccated environment.
-
Phenolic Sensitivity: Phenols are prone to oxidation (browning) upon exposure to air/light. Store in amber vials.
-
References
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor. Molecules, 2024.[2][3]
-
Practical access to axially chiral sulfonamides and biaryl amino phenols. ResearchGate, 2013.
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 2022.[6]
-
(S)-2-(1-Aminoethyl)phenol hydrochloride Product Data. Sigma-Aldrich.
Sources
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- 2. A Thiourea Derivative of 2-[(1 R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 557-66-4: Ethylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. par.nsf.gov [par.nsf.gov]
Technical Master File: 2-(1-Aminoethyl)phenol Hydrochloride
Formula: C₈H₁₂ClNO | CAS: 17087-49-9 (HCl), 89985-53-5 (Free Base)[1]
Executive Summary & Chemical Architecture
2-(1-Aminoethyl)phenol hydrochloride is a bifunctional chiral building block characterized by an ortho-substituted phenolic ring and an ethylamine side chain.[1] Unlike its para or meta isomers, this compound exhibits a unique intramolecular hydrogen bonding network between the phenolic hydroxyl (-OH) and the amine (-NH₂) groups.[1] This structural rigidity makes it an exceptional scaffold for chiral solvating agents (CSAs) in NMR spectroscopy and a privileged fragment in the synthesis of Salen-type ligands and adrenergic receptor agonists .[1]
This guide details the synthesis, chiral resolution, and application of this compound, moving beyond basic properties to explore its utility in enantioselective analysis and drug design.[2]
Structural Specifications
| Property | Value | Notes |
| Molecular Weight | 173.64 g/mol | HCl Salt |
| Exact Mass | 173.0607 | Monoisotopic |
| Chiral Center | C(1) of ethyl group | Available as (R) or (S) enantiomers |
| H-Bond Donor/Acceptor | 3 / 2 | Ortho effect stabilizes neutral form |
| Appearance | White to off-white crystalline solid | Hygroscopic; oxidizes to pink/brown upon air exposure |
Synthesis & Manufacturing Protocols
The synthesis of 2-(1-aminoethyl)phenol requires careful control of the phenolic oxidation state.[1] The preferred route involves the reductive amination of 2-hydroxyacetophenone, followed by classical optical resolution.[1]
Protocol A: Reductive Amination (Racemic Synthesis)
Objective: Synthesis of (±)-2-(1-aminoethyl)phenol hydrochloride from 2-hydroxyacetophenone.[1]
Reagents:
-
2-Hydroxyacetophenone (1.0 eq)[1]
-
Hydroxylamine hydrochloride (1.2 eq)[1]
-
Sodium acetate (1.5 eq)[1]
-
Pd/C (10% w/w) or Raney Nickel[1]
-
Hydrogen gas (H₂)[1]
-
HCl in Dioxane (4M)[1]
Step-by-Step Methodology:
-
Oxime Formation: Dissolve 2-hydroxyacetophenone in ethanol/water (3:1). Add NH₂OH·HCl and NaOAc.[1] Reflux for 2 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The ketone spot (Rf ~0.[1]6) should disappear, replaced by the oxime (Rf ~0.4).
-
-
Catalytic Hydrogenation: Filter the oxime and dissolve in methanol. Add Pd/C catalyst (5 mol%).[1] Pressurize with H₂ (30-50 psi) and stir at RT for 12 hours.
-
Salt Formation: Filter the catalyst through Celite under nitrogen (pyrophoric risk). Cool the filtrate to 0°C and dropwise add 4M HCl in dioxane.
-
Isolation: Precipitate with diethyl ether. Filter the white solid and dry under vacuum.[1]
Protocol B: Optical Resolution (Enantiomeric Enrichment)
Objective: Isolation of the (R)-enantiomer (CAS 123983-05-1) using diastereomeric salt formation.[1]
Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[1]
-
Salt Formation: Dissolve racemic free base (10 g) in hot methanol (50 mL). Add D-DTTA (0.5 eq) dissolved in hot methanol.
-
Crystallization: Allow the solution to cool slowly to RT, then to 4°C over 24 hours. The (R)-amine·(D)-DTTA salt crystallizes preferentially due to specific lattice packing forces.[1]
-
Liberation: Filter the salt and treat with 1M NaOH. Extract with dichloromethane (DCM).[1]
-
Acidification: Treat the organic layer with HCl/ether to yield (R)-2-(1-aminoethyl)phenol HCl.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).[1] Target >98% ee.
-
Visualization: Synthesis & Resolution Workflow
Figure 1: Synthetic pathway from commodity ketone to enantiopure hydrochloride salt.[1][4]
Applications in Drug Discovery & Analysis[2][6]
Chiral Solvating Agents (CSAs) for NMR
The most authoritative application of 2-(1-aminoethyl)phenol is its conversion into Thiourea derivatives (e.g., 1-TU) .[1] These derivatives act as "chiral shift reagents" for determining the absolute configuration of amino acids and carboxylic acids.[1]
-
Mechanism: The phenol -OH and the thiourea -NH moieties form a rigid hydrogen-bonding "cleft."[1] When a chiral analyte (like an N-protected amino acid) binds, the anisotropic effect of the phenol ring causes distinct chemical shift changes (Δδ) in the NMR spectrum, allowing differentiation between R and S analytes.
-
Protocol: React (R)-2-(1-aminoethyl)phenol with benzoyl isothiocyanate in DCM to generate the sensor. Mix with analyte in CDCl₃ for ¹H-NMR analysis.
Pharmacophore in GPCR Ligands
The 2-(1-aminoethyl)phenol motif mimics the catecholamine structure (dopamine, norepinephrine) but lacks the metabolic instability of the catechol (1,2-dihydroxy) system.
-
Rotigotine Analogs: Used in the design of dopamine D2/D3 agonists.[1] The chiral ethyl group restricts conformational freedom, enhancing receptor subtype selectivity.[1]
-
Salen Ligands: Condensation of two equivalents of the amine with salicylaldehyde derivatives yields chiral Salen ligands, used in asymmetric catalysis (e.g., Jacobsen epoxidation).
Visualization: Chiral Sensing Mechanism
Figure 2: Mechanism of chiral recognition using 2-(1-aminoethyl)phenol derivatives in NMR spectroscopy.
Analytical Characterization
To validate the identity and purity of synthesized batches, the following parameters must be met.
| Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Methyl Doublet | δ 1.45 ppm (d, J=6.8 Hz, 3H) |
| Methine Quartet | δ 4.60 ppm (q, 1H) - Deshielded by N and Ring | |
| Aromatic Region | δ 6.8 - 7.3 ppm (m, 4H) | |
| Exchangeables | δ 9.8 (OH), δ 8.4 (NH₃⁺) - Broad singlets | |
| HPLC (Chiral) | Column | Chiralcel OD-H or AD-H |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90:10:0.[4]1) | |
| Retention | (R)-isomer elutes typically before (S)-isomer (Check specific column data) | |
| Mass Spectrometry | ESI+ | [M+H]⁺ = 138.09 (Free base mass) |
Critical Quality Attribute (CQA): The water content (Karl Fischer) must be controlled (<1.0%), as the HCl salt is hygroscopic. Excess moisture leads to "clumping" and complicates precise weighing for catalytic applications.[1]
References
-
PubChem. "2-(1-Aminoethyl)phenol."[1][5] National Library of Medicine. [Link][1]
-
Molecules (Journal). "A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor." MDPI, 2024.[1] [Link]
Sources
- 1. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. 2-AMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. 2-[(1R)-1-Aminoethyl]-phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
2-(1-Aminoethyl)phenol hydrochloride literature review
An In-depth Technical Guide to 2-(1-Aminoethyl)phenol Hydrochloride: Properties, Synthesis, and Potential Applications
Introduction
2-(1-Aminoethyl)phenol hydrochloride is a substituted aminophenol derivative that holds potential as a valuable building block in medicinal chemistry and pharmacological research. The phenol moiety is a recurring structural motif in a significant number of FDA-approved drugs and natural products, highlighting its importance in molecular interactions with biological targets.[1] While specific literature on the hydrochloride salt of 2-(1-Aminoethyl)phenol is sparse, its structural similarity to known bioactive agents, such as adrenergic receptor modulators and other para-amino phenol derivatives, suggests a landscape ripe for investigation.[2][3] This guide serves as a comprehensive technical resource for researchers and drug development professionals, consolidating the available chemical data, proposing robust synthetic and analytical protocols, and exploring its potential pharmacological relevance based on established principles. The focus is to provide a foundational understanding and a practical framework for future research into this promising chemical entity.
Chemical and Physical Properties
The fundamental properties of 2-(1-Aminoethyl)phenol and its hydrochloride salt are crucial for its application in research and synthesis. The data, compiled from various chemical suppliers and databases, is summarized below. It is important to note that comprehensive experimental data for the hydrochloride salt is not widely available, and some properties are inferred or based on the free base or its enantiomers.
| Property | 2-(1-Aminoethyl)phenol (Racemate) | 2-(1-Aminoethyl)phenol hydrochloride | (R)-2-(1-Aminoethyl)phenol |
| CAS Number | 89985-53-5[4] | Not explicitly defined in searches | 123983-05-1[5][6] |
| Molecular Formula | C₈H₁₁NO[4] | C₈H₁₂ClNO[7] | C₈H₁₁NO[5] |
| Molecular Weight | 137.18 g/mol [4] | 173.64 g/mol [7] | 137.18 g/mol [5][6] |
| IUPAC Name | 2-(1-aminoethyl)phenol[4] | 2-(1-aminoethyl)phenol hydrochloride | (R)-2-(1-aminoethyl)phenol[5] |
| Appearance | Data not available | Data not available | Solid[6] |
| Melting Point | Data not available | Data not available | 83 °C[6] |
| Boiling Point | Data not available | Data not available | 246.3±15.0 °C at 760 mmHg[6] |
| Solubility | Data not available | Expected to be more water-soluble than the free base | Data not available |
| Storage | Data not available | Data not available | 4°C, protect from light, stored under nitrogen[6] |
Synthesis and Characterization
Proposed Synthesis Workflow
The following diagram illustrates a plausible two-step synthesis of 2-(1-Aminoethyl)phenol hydrochloride starting from 2'-Hydroxyacetophenone.
Caption: Proposed two-step synthesis of 2-(1-Aminoethyl)phenol hydrochloride.
Detailed Synthesis Protocol
This protocol describes the reductive amination of 2'-hydroxyacetophenone followed by conversion to the hydrochloride salt.
Step 1: Synthesis of 2-(1-Aminoethyl)phenol (Free Base)
-
To a solution of 2'-hydroxyacetophenone (1 eq.) in methanol, add ammonium acetate (10 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Stir for 1 hour, then basify with 2M NaOH to a pH of ~10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
-
Purify the product by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-(1-Aminoethyl)phenol in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 2-(1-Aminoethyl)phenol hydrochloride.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[4]
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., O-H, N-H, aromatic C-H).[4]
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase method, similar to that used for related phenol derivatives, with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer (e.g., formic or phosphoric acid for MS-compatibility) would be a logical starting point for method development.[8]
Pharmacological Landscape and Postulated Mechanism of Action
While no direct pharmacological studies on 2-(1-Aminoethyl)phenol hydrochloride have been identified, its structure allows for informed hypotheses regarding its potential biological activity. The presence of a phenethylamine scaffold is a common feature in many neurotransmitters and drugs targeting the central nervous system and adrenergic receptors.
Derivatives of 4-(2-amino-1-hydroxyethyl) phenol are known to act as agonists of the beta-2 adrenergic receptor.[2] Furthermore, para-amino phenol derivatives, such as paracetamol, exhibit analgesic and antipyretic properties, believed to be mediated through inhibition of COX enzymes in the brain.[3] The isomeric placement of the aminoethyl and hydroxyl groups in 2-(1-Aminoethyl)phenol suggests it could interact with similar classes of receptors, potentially as a modulator of adrenergic or other neurotransmitter systems. Its chiral center also implies that the R and S enantiomers could have different pharmacological profiles.
Hypothetical Signaling Pathway Interaction
Given its structural similarity to adrenergic agents, a plausible hypothesis is that 2-(1-Aminoethyl)phenol could interact with G-protein coupled receptors (GPCRs) such as the adrenergic receptors. The following diagram illustrates a simplified beta-adrenergic signaling pathway, which could be a potential target for investigation.
Caption: Hypothetical modulation of the β-adrenergic signaling pathway.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activity of 2-(1-Aminoethyl)phenol hydrochloride, a systematic screening approach is necessary. A foundational step is to determine if the compound binds to the target of interest, such as adrenergic receptors.
Workflow for In Vitro Receptor Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to assess the affinity of the compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of 2-(1-Aminoethyl)phenol hydrochloride to a target receptor (e.g., β₂-adrenergic receptor).
-
Membrane Preparation: Utilize a commercially available membrane preparation or prepare membranes from a cell line overexpressing the human β₂-adrenergic receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of 2-(1-Aminoethyl)phenol hydrochloride in the assay buffer, typically ranging from 10⁻¹⁰ M to 10⁻⁴ M.
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor membrane preparation (typically 5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).
-
Varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
2-(1-Aminoethyl)phenol hydrochloride represents a chemical entity with untapped potential. While currently designated as a research chemical, its structural motifs are present in numerous pharmacologically active molecules. This guide has provided a foundational framework by consolidating its known chemical properties, proposing a viable synthetic route, and outlining a clear path for its biological evaluation.
Future research should focus on several key areas:
-
Definitive Synthesis and Characterization: An optimized and fully characterized synthesis is paramount for obtaining high-purity material for further studies.
-
Comprehensive Pharmacological Profiling: The compound should be screened against a panel of receptors, particularly adrenergic, dopaminergic, and serotonergic receptors, to identify its primary biological targets.
-
Stereoselective Investigation: The synthesis and separate evaluation of the (R) and (S) enantiomers are critical, as they are likely to exhibit different potencies and efficacies.
-
In Vivo Studies: Following promising in vitro results, studies in animal models would be necessary to evaluate its pharmacokinetic properties, efficacy, and safety profile.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of 2-(1-Aminoethyl)phenol hydrochloride and its derivatives.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 241456, 2-(1-Aminoethyl)phenol. [Link]
- Google Patents. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
-
SIELC Technologies. Separation of Tris(((2-aminoethyl)amino)methyl)phenol on Newcrom R1 HPLC column. [Link]
-
National Science Foundation. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
-
Pharmacy 180. Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-(1-Aminoethyl)phenol 97.00% | CAS: 123983-05-1 | AChemBlock [achemblock.com]
- 6. (R)-2-(1-Aminoethyl)phenol | 123983-05-1 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Separation of Tris(((2-aminoethyl)amino)methyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1-Aminoethyl)phenol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Aminoethyl)phenol hydrochloride is a chiral organic compound possessing both a phenolic hydroxyl group and an amino group, conferring upon it a versatile chemical character. As a derivative of phenol and a primary amine, it serves as a valuable building block in organic synthesis and a potential candidate in medicinal chemistry research. Its hydrochloride salt form is typically employed to enhance aqueous solubility and stability, critical attributes for pharmaceutical development and analytical characterization.
This guide provides an in-depth exploration of the core physical and chemical properties of 2-(1-Aminoethyl)phenol hydrochloride. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, elucidates the causality behind experimental methodologies and provides actionable, detailed protocols. The objective is to equip researchers with the foundational knowledge required for effective handling, characterization, formulation, and analysis of this compound, ensuring scientific rigor and reproducibility.
Compound Identification and Structure
Accurate identification is the cornerstone of all subsequent research. The structural features of 2-(1-Aminoethyl)phenol hydrochloride dictate its chemical behavior, reactivity, and potential applications.
| Identifier | Data | Source |
| IUPAC Name | 2-(1-aminoethyl)phenol hydrochloride | - |
| Synonyms | 2-[(1R)-1-aminoethyl]phenol, (S)-2-(1-Aminoethyl)phenol hydrochloride | [1][2][3] |
| CAS Number | 17087-49-9 (hydrochloride); 89985-53-5 (free base) | [4][5] |
| Molecular Formula | C₈H₁₂ClNO | [2][6] |
| Molecular Weight | 173.64 g/mol | [6] |
Structural Analysis
2-(1-Aminoethyl)phenol hydrochloride consists of a benzene ring substituted with a hydroxyl group (-OH) and a 1-aminoethyl group [-CH(NH₂)CH₃] at adjacent positions. The presence of hydrochloric acid results in the protonation of the basic amino group to form an ammonium chloride salt (-CH(NH₃⁺Cl⁻)CH₃).
Key Structural Features:
-
Phenolic Hydroxyl Group: This acidic proton imparts weak acidity and is a key site for hydrogen bonding and derivatization.
-
Primary Ammonium Group: This basic group is protonated at physiological pH, significantly increasing the molecule's polarity and aqueous solubility compared to the free base.
-
Chiral Center: The carbon atom bonded to the amino group, the methyl group, the phenyl ring, and a hydrogen atom is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture. The specific stereoisomer is critical as biological activity is often stereospecific. The literature frequently refers to the (R)-enantiomer for applications as a chiral solvating agent.[7][8]
Physical Properties
The physical properties of a compound are paramount for its handling, formulation, and purification.
Appearance
The compound is expected to be a solid at room temperature, likely a white to off-white crystalline powder, based on the properties of similar aromatic amines and phenols.[1][3][9]
Melting Point
Protocol 2.2.1: Determination of Melting Point via Capillary Method (USP <741>)
-
Rationale: This standard pharmacopeial method provides a reliable and reproducible melting range. A sharp melting range is indicative of high purity.
-
Methodology:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of approximately 10°C/min until the temperature is about 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C/min.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
-
-
Self-Validation: The protocol's validity is ensured by calibrating the apparatus with certified melting point standards (e.g., caffeine, vanillin) spanning the expected range.
Solubility
Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. As a hydrochloride salt, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol, and poorly soluble in nonpolar organic solvents. The related compound 2-aminophenol is slightly soluble in cold water and soluble in hot water and alcohols.[10]
Protocol 2.3.1: Equilibrium Solubility Determination in Aqueous Buffer
-
Rationale: Determining solubility at a controlled pH is essential, as the ionization state of both the phenol and amine groups is pH-dependent. A phosphate buffer is chosen for its relevance to physiological conditions.
-
Methodology:
-
Prepare a 0.1 M phosphate buffer solution at pH 7.4.
-
Add an excess amount of 2-(1-Aminoethyl)phenol hydrochloride to a known volume of the buffer in a sealed vial. The excess solid ensures that saturation is reached.
-
Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
-
Self-Validation: The attainment of equilibrium can be confirmed by measuring the concentration at multiple time points (e.g., 24, 36, and 48 hours). Consistent results indicate that equilibrium has been achieved.
Caption: Workflow for Equilibrium Solubility Determination.
Acidity and Basicity (pKa)
The compound has two ionizable centers: the phenolic hydroxyl group (acidic) and the ammonium group (acidic, conjugate acid of the basic amine). The pKa values are crucial for predicting the compound's charge state, solubility, and binding interactions at different pH levels. For the parent compound 2-aminophenol, the pKa values are approximately 4.78 for the amino group and 9.97 for the phenolic group.[10] Similar values can be expected for 2-(1-Aminoethyl)phenol.
Protocol 2.4.1: pKa Determination by Potentiometric Titration
-
Rationale: This method directly measures the change in pH as a function of added titrant, allowing for the precise determination of the pKa values corresponding to the inflection points in the titration curve.
-
Methodology:
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Accurately weigh and dissolve a known amount of 2-(1-Aminoethyl)phenol hydrochloride in deionized, degassed water.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
To determine the pKa of the phenolic group, a second titration can be performed by first acidifying the solution with a standardized strong acid (e.g., 0.1 M HCl) and then titrating with the strong base.
-
Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence points.
-
Chemical and Spectroscopic Properties
The chemical properties define the compound's reactivity and stability, while its spectroscopic profile provides an essential fingerprint for identification and quantification.
Chemical Stability
Stability is a critical quality attribute. As a phenol derivative, the compound may be susceptible to oxidative degradation. The presence of the amine group can also influence its degradation pathways. Stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11]
Protocol 3.1.1: Forced Degradation Study for Stability-Indicating Method Development
-
Rationale: Forced degradation (or stress testing) is undertaken to identify likely degradation products and establish the "stability-indicating" nature of an analytical method. The goal is to ensure that the method can separate the intact compound from any potential degradants.
-
Methodology:
-
Prepare separate solutions of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat a solution and a solid sample at a high temperature (e.g., 80-100°C).
-
Photostability: Expose a solution and a solid sample to light of a specified intensity (e.g., ICH Q1B conditions).
-
Analyze samples at various time points using an HPLC method with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation.
-
The analytical method is considered stability-indicating if the peaks for the degradation products are well-resolved from the main compound peak, and the peak purity of the main peak can be confirmed.
-
Caption: Workflow for a Forced Degradation Study.
Spectroscopic Profile
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Expected signals would include:
-
Aromatic protons on the benzene ring (multiplets, ~6.5-7.5 ppm).
-
The methine proton (-CH) adjacent to the amino group (quartet, coupled to the methyl group).
-
The methyl protons (-CH₃) (doublet, coupled to the methine proton).
-
Broad signals for the phenolic -OH and ammonium -NH₃⁺ protons, which are exchangeable with D₂O.
-
-
¹³C NMR: Expected signals would include:
-
Multiple distinct signals for the aromatic carbons, including the carbon bearing the -OH group (~150-160 ppm) and the one bearing the ethyl group.
-
Signals for the methine and methyl carbons of the ethyl side chain.
-
Protocol 3.2.1.1: Acquisition of ¹H and ¹³C NMR Spectra
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable OH and NH protons.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands can be predicted by analogy to phenol.[12]
-
~3200-3600 cm⁻¹: Broad O-H stretching from the phenol group, likely involving hydrogen bonding.
-
~2800-3100 cm⁻¹: N-H stretching from the ammonium (NH₃⁺) group, often appearing as a broad band.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1500-1600 cm⁻¹: C=C aromatic ring stretching vibrations.
-
~1200-1260 cm⁻¹: C-O stretching, characteristic of a phenol.
Protocol 3.2.2.1: Acquisition of FT-IR Spectrum (ATR)
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore. The phenolic ring is the principal chromophore, and its absorption maximum (λmax) and molar absorptivity (ε) are dependent on the solvent and pH, due to the ionization of the phenolic hydroxyl group.
Protocol 3.2.3.1: Determination of Molar Absorptivity
-
Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., methanol or a buffer of known pH).
-
Create a series of dilutions from the stock solution to generate at least five different concentrations.
-
Measure the absorbance of each solution at the λmax using a calibrated UV-Vis spectrophotometer. Use the same solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (typically 1 cm), and c is the molar concentration. The linearity of the plot (R² > 0.999) validates the measurement.
Summary and Conclusion
This technical guide has detailed the essential physicochemical properties of 2-(1-Aminoethyl)phenol hydrochloride and provided robust, self-validating protocols for their determination. Understanding these characteristics—from its chiral structure and solubility to its spectroscopic fingerprint and stability profile—is fundamental for any scientist working with this compound. This knowledge underpins rational method development, effective formulation design, and the confident interpretation of experimental results, thereby accelerating research and development efforts.
References
- Chemchart. 2-(1-aminoethyl)
- European Commission. Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
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- National Institutes of Health, PubChem. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456.
- SRD Pharma. 2-(1-aminoethyl)phenol.
- Sigma-Aldrich. (R)-2-(1-Aminoethyl)phenol | 123983-05-1.
- Sigma-Aldrich. 2-[(1R)-1-Aminoethyl]-phenol.
- ChemicalBook. (R)-2-(1-AMINO-ETHYL)-PHENOL.
- ACS Publications. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA)
- Sigma-Aldrich. (S)-2-(1-Aminoethyl)phenol hydrochloride.
- MDPI. A Thiourea Derivative of 2-[(1R)
- Sigma-Aldrich. 2-[(1R)-1-Aminoethyl]-phenol AldrichCPR.
- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol.
- Sigma-Aldrich. (R)-2-(1-Aminoethyl)phenol.
- Sigma-Aldrich. 2-(1-aminoethyl)phenol hydrochloride | 17087-49-9.
- Wikipedia. 2-Aminophenol.
- ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
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potential research applications of 2-(1-Aminoethyl)phenol hydrochloride
Technical Monograph: Research Applications of 2-(1-Aminoethyl)phenol Hydrochloride
Executive Summary
2-(1-Aminoethyl)phenol hydrochloride (CAS: 17087-49-9; Free base CAS: 89985-53-5) is a bifunctional chiral scaffold integrating a phenolic hydroxyl group with an
Chemical Profile & Structural Analysis
The compound exists as a stable hydrochloride salt. The free base, 2-(1-aminoethyl)phenol, is prone to oxidation and should be stored under inert atmosphere.
| Property | Data |
| IUPAC Name | 2-(1-Aminoethyl)phenol hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 173.64 g/mol |
| Chirality | Contains one stereocenter at the benzylic position ( |
| Key Structural Feature | Ortho-relationship between -OH and -CH(CH |
| Stability | The |
Intramolecular Dynamics: In the free base form, the phenolic hydrogen acts as a donor to the amine nitrogen, forming a strong intramolecular hydrogen bond. This pre-organizes the molecule for cyclization reactions, significantly lowering the entropic penalty for forming heterocycles like benzoxazines.
Synthetic Utility: The "Betti Base" Analogue
While classic Betti bases are formed via the condensation of phenols, aldehydes, and amines, 2-(1-aminoethyl)phenol represents a "pre-formed" chiral Betti base equivalent. Its primary synthetic application lies in the construction of oxygen-nitrogen heterocycles.
A. Synthesis of 4-Methyl-3,4-dihydro-2H-1,3-benzoxazines
The reaction of 2-(1-aminoethyl)phenol with formaldehyde (or paraformaldehyde) yields 4-methyl-3,4-dihydro-2H-1,3-benzoxazine. This reaction is highly efficient due to the ortho-positioning of the nucleophiles.
-
Mechanism: The amine condenses with formaldehyde to form an imine/hemiaminal intermediate, which undergoes intramolecular nucleophilic attack by the phenol oxygen.
-
Significance: Benzoxazines are precursors to polybenzoxazine resins (high-performance thermosets) and biologically active compounds. The
-methyl group in this precursor introduces chirality into the benzoxazine ring, influencing the polymerization kinetics and the thermal properties of the resulting polymer.
B. Ligand Design: Salan and Salen Architectures
Condensation of 2-(1-aminoethyl)phenol with salicylaldehyde derivatives yields chiral Schiff bases (Salen-type precursors). Subsequent reduction affords Salan ligands .
-
Coordination Chemistry: These ligands form tridentate (
) or tetradentate ( if dimerized) complexes with transition metals (Ti, Zn, Cu). -
Application: These complexes are potent catalysts for asymmetric sulfoxidation and epoxide ring-opening reactions.
Visualization: Synthetic Pathways
Caption: Synthetic derivation of 2-(1-aminoethyl)phenol and its divergent applications in heterocycle synthesis and ligand design.
Research Application: Chiral Solvating Agents (CSAs)
Recent research highlights the utility of 2-(1-aminoethyl)phenol derivatives as Chiral Solvating Agents for NMR spectroscopy.[3]
-
Derivatization: Reaction with isothiocyanates (e.g., benzoyl isothiocyanate) yields thiourea derivatives .
-
Mechanism: These thioureas bind to chiral analytes (like N-DNB amino acids) via multiple hydrogen bonds. The chiral environment of the
-methylbenzyl group induces non-equivalent chemical shifts ( ) for enantiomers of the analyte in H NMR. -
Advantage: The rigid phenolic backbone combined with the thiourea moiety creates a highly structured chiral pocket, offering superior resolution compared to flexible aliphatic amines [1].
Biological & Pharmacological Implications
Structurally, the compound is an
-
Metabolic Stability: The
-methyl group sterically hinders the active site of Monoamine Oxidase (MAO), significantly extending the half-life compared to tyramine. This makes it a useful probe for studying adrenergic receptor kinetics without rapid degradation. -
Adrenergic Activity: Research suggests it acts as a sympathomimetic agent.[3] The ortho-hydroxyl group alters receptor binding affinity compared to the para-hydroxyl (tyramine/octopamine) analogues, often increasing selectivity for specific adrenergic receptor subtypes [2].
Experimental Protocols
Protocol A: Synthesis from 2-Hydroxyacetophenone (Reductive Amination)
Self-Validating Step: The disappearance of the ketone carbonyl stretch (1640 cm
-
Reagents: 2-Hydroxyacetophenone (10 mmol), Ammonium Acetate (100 mmol), Sodium Cyanoborohydride (7 mmol), Methanol (anhydrous).
-
Procedure:
-
Dissolve 2-hydroxyacetophenone and ammonium acetate in methanol. Stir at room temperature for 2 hours to form the imine in situ.
-
Cool to 0°C. Carefully add NaBH
CN in portions. -
Stir at ambient temperature for 24 hours.
-
Quench: Add conc. HCl until pH < 2 (destroys unreacted hydride and hydrolyzes borate complexes).
-
Workup: Basify with NaOH to pH > 10. Extract with dichloromethane.
-
Purification: Convert to HCl salt by adding ethereal HCl. Recrystallize from Ethanol/Ether.
-
Protocol B: Synthesis of 4-Methyl-3,4-dihydro-2H-1,3-benzoxazine
-
Reagents: 2-(1-Aminoethyl)phenol (5 mmol), Paraformaldehyde (5.5 mmol), Toluene (20 mL).
-
Procedure:
-
Suspend reagents in toluene in a flask equipped with a Dean-Stark trap.
-
Reflux for 4 hours. Water separation indicates reaction progress.
-
Concentrate solvent in vacuo.[2]
-
Validation:
H NMR will show a characteristic AB quartet or singlet for the O-CH -N methylene bridge around 4.8-5.0 ppm.
-
References
-
MDPI Molecules. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Link
-
Smolecule. (2023).[4] Pharmacological Properties and Adrenergic Interaction of 2-(1-Aminoethyl)phenol. Link
-
ChemicalBook. (2012). Synthesis of Phenethylamine Derivatives via Reductive Amination. Link
-
ResearchGate. (2025). Effect of Phenol Substitution on Benzoxazine Synthesis Kinetics. Link
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An In-depth Technical Guide to the Biological Importance of Phenol Derivatives
Introduction
Phenol derivatives, a structurally diverse class of organic compounds characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are of paramount importance in the realms of biology, medicine, and materials science.[1][2] These molecules, ranging from simple phenols to complex polyphenols, are ubiquitous in nature, particularly in plants, where they serve crucial roles in defense, signaling, and structural integrity.[3][4] In recent decades, the scientific community has directed significant attention towards elucidating the multifaceted biological activities of these compounds, revealing their profound potential in drug discovery and development.[5][6] This guide provides a comprehensive technical overview of the biological significance of phenol derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their biosynthesis, explore their diverse mechanisms of action, and discuss their applications, supported by scientific evidence and practical insights.
I. The Foundation: Biosynthesis of Phenolic Compounds in Plants
The vast structural diversity of phenol derivatives originates from a few key biosynthetic pathways in plants. Understanding these pathways is fundamental to appreciating the origin and classification of these bioactive molecules. The two primary routes for the biosynthesis of the basic phenolic skeleton are the shikimate pathway and the acetate-malonate pathway .[3][7][8]
The shikimate pathway is the primary route for the synthesis of most plant phenolics.[3][8] It converts simple carbohydrate precursors, phosphoenolpyruvate from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway, into the aromatic amino acids L-phenylalanine and L-tyrosine.[3][9] A pivotal enzyme in this process is phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of phenylalanine to cinnamic acid, a precursor to a vast array of phenolic compounds, including phenolic acids, flavonoids, and lignans.[4]
The acetate-malonate pathway , while less prominent in higher plants for producing simple phenols, is crucial for the biosynthesis of the A-ring of flavonoids.[3] This pathway utilizes acetyl-CoA, which is carboxylated to malonyl-CoA. The condensation of three molecules of malonyl-CoA with a starter molecule, typically derived from the shikimate pathway (e.g., p-coumaroyl-CoA), leads to the formation of the characteristic C6-C3-C6 flavonoid skeleton.[3]
Experimental Protocol: Extraction of Phenolic Compounds from Plant Material
A critical first step in studying the biological activity of phenol derivatives is their efficient extraction from natural sources. The choice of solvent is paramount and depends on the polarity of the target compounds.[10]
Objective: To extract a broad spectrum of phenolic compounds from a given plant matrix.
Materials:
-
Dried and powdered plant material
-
Solvents of varying polarity (e.g., methanol, ethanol, acetone, water, and their aqueous mixtures)[10]
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 10 g of the finely powdered plant material.
-
Solvent Selection: For a broad-spectrum extraction, an 80% methanol or ethanol solution is often effective.
-
Extraction:
-
Add 100 mL of the selected solvent to the plant material in a flask.
-
Agitate the mixture on a shaker or in a sonicator for 1-2 hours at room temperature.
-
-
Separation:
-
Filter the mixture through filter paper to remove solid debris.
-
Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.
-
-
Concentration:
-
Collect the supernatant.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.
-
-
Storage: Store the dried crude extract at -20°C for further analysis.
II. The Spectrum of Biological Activity: Mechanisms and Applications
Phenol derivatives exhibit a remarkable array of biological activities, making them valuable candidates for therapeutic development.[5][11][12] Their mechanisms of action are often multifaceted, stemming from their chemical structure, particularly the presence of the hydroxyl group on the aromatic ring.[1][13]
A. Antioxidant Properties: The Core of their Protective Effects
One of the most well-documented biological activities of phenolic compounds is their antioxidant capacity.[1][14] They can effectively neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][14]
The primary mechanisms of antioxidant action include:
-
Hydrogen Atom Transfer (HAT): Phenols can donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing the radical.[15][16][17]
-
Single Electron Transfer (SET): Phenolic compounds can transfer a single electron to a free radical, converting it into a more stable species.[15]
-
Metal Chelation: Some polyphenols can chelate transition metal ions like iron and copper, which can catalyze the formation of ROS.[1][18]
B. Anticancer Activity: A Multi-pronged Approach
Dietary phenolic compounds have demonstrated significant protective and therapeutic effects against various types of cancer.[19][20] Their anticancer mechanisms are diverse and target multiple stages of carcinogenesis.[19]
Key anticancer mechanisms include:
-
Induction of Apoptosis: Phenolic compounds can trigger programmed cell death in cancer cells by modulating key signaling pathways, such as reducing the expression of anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins.[2][19]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different stages of the cell cycle.[19]
-
Inhibition of Angiogenesis: Many phenols can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[2][19]
-
Anti-inflammatory Effects: Chronic inflammation is a known risk factor for cancer, and the anti-inflammatory properties of phenols contribute to their anticancer activity.[2]
-
Enhancement of Chemotherapy: Some phenolic compounds can sensitize cancer cells to conventional chemotherapeutic drugs, potentially reducing drug resistance and side effects.[20]
C. Antimicrobial Activity: Combating Pathogens
Phenolic compounds from plants have long been recognized for their antimicrobial properties and are gaining renewed interest as potential alternatives to synthetic antimicrobial agents.[13][21][22] They exhibit activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[21][23]
The antimicrobial mechanisms of action often involve:
-
Cell Membrane Disruption: Phenols can permeabilize and destabilize the microbial cell membrane, leading to leakage of cellular contents and cell death.[5][21]
-
Enzyme Inhibition: They can inhibit essential microbial enzymes involved in metabolism and virulence.[21][24]
-
Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA.[24]
-
Anti-Quorum Sensing Activity: Certain phenols can disrupt bacterial cell-to-cell communication (quorum sensing), which is crucial for biofilm formation and the expression of virulence factors.[21]
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Phenolic Compounds against Pathogenic Bacteria
| Phenolic Compound | Bacterium | MIC (µg/mL) | Reference |
| Caffeic acid | Staphylococcus aureus (MRSA) | 256 - 1024 | [23] |
| Cinnamaldehyde | Aspergillus niger | 40 | [13] |
| Hydroquinone | Staphylococcus aureus | Potent | [24] |
D. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[25] Phenolic compounds have demonstrated significant anti-inflammatory properties by modulating various inflammatory pathways.[25][26][27]
Their anti-inflammatory effects are mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Phenols can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[25][26]
-
Modulation of Transcription Factors: They can regulate the activity of key transcription factors, such as nuclear factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes.[25]
-
Scavenging of Reactive Oxygen Species: The antioxidant properties of phenols also contribute to their anti-inflammatory effects by reducing oxidative stress, which can trigger and amplify inflammatory responses.
E. Enzyme Inhibition: A Key Mechanism in Drug Action
Beyond their roles in managing oxidative stress and inflammation, many phenolic compounds act as inhibitors of various enzymes, which is a cornerstone of modern pharmacology.[28][29]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Certain flavonoids and phenolic acids have been shown to inhibit ACE, an enzyme that plays a crucial role in regulating blood pressure.[30] This makes them potential candidates for the development of antihypertensive agents.
-
Carbonic Anhydrase (CA) Inhibition: Phenolic compounds can inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes.[31][32] This inhibitory activity could be explored for therapeutic applications.
-
Saccharide-Hydrolyzing Enzyme Inhibition: Some phenols can inhibit enzymes like invertase, which are involved in carbohydrate metabolism.[29] This has implications for managing conditions like type 2 diabetes.
III. Industrial and Pharmaceutical Applications
The diverse biological activities of phenol derivatives have led to their widespread use in various industries.
-
Pharmaceuticals: Phenol and its derivatives are essential precursors in the synthesis of numerous pharmaceutical drugs, including aspirin, and are present in many FDA-approved medications.[6][33][34][35] They are also investigated as lead compounds for developing new drugs targeting a wide range of diseases.[5]
-
Food Industry: Due to their antioxidant and antimicrobial properties, phenolic compounds are used as natural food preservatives to extend the shelf life of food products.[13][22]
-
Cosmetics: Phenols are utilized in cosmetics as antioxidants, preservatives, and skin-lightening agents.[5][34]
-
Plastics and Resins: A significant portion of industrially produced phenol is used in the synthesis of plastics and resins like polycarbonates and Bakelite.[33][36]
Conclusion
Phenol derivatives represent a vast and structurally diverse class of natural and synthetic compounds with profound biological importance. Their well-established antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, underpinned by a variety of molecular mechanisms, position them as highly valuable molecules in drug discovery and development. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly unveil new therapeutic opportunities and applications across various scientific and industrial sectors. This guide has provided a comprehensive overview of the core biological significance of phenol derivatives, offering a foundation for further research and innovation in this exciting field.
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Methodological & Application
The Pivotal Role of 2-(1-Aminoethyl)phenol Hydrochloride in Asymmetric Synthesis: A Guide for Researchers
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric synthesis as a cornerstone of modern organic chemistry.[1][2] At the heart of this endeavor lies the development of effective chiral catalysts and ligands that can exquisitely control the stereochemical outcome of a reaction. This guide delves into the versatile applications of 2-(1-Aminoethyl)phenol hydrochloride, a readily available chiral building block, in the construction of sophisticated ligands for a range of asymmetric transformations. We will explore the underlying principles of catalyst design, provide detailed protocols for ligand synthesis and application, and present a critical analysis of their performance in key reactions.
The Architectural Logic of 2-(1-Aminoethyl)phenol-Derived Ligands
2-(1-Aminoethyl)phenol, with its stereogenic center at the ethylamine moiety and the strategically positioned hydroxyl and amino groups, offers a robust and tunable platform for the synthesis of a diverse array of chiral ligands. The inherent chirality of this precursor is the foundational element that allows for the induction of asymmetry in catalytic processes. The presence of both a nucleophilic amino group and a phenolic hydroxyl group provides convenient handles for derivatization, enabling the synthesis of multidentate ligands capable of forming stable and well-defined complexes with various transition metals.
The general strategy involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base, or its derivatization to introduce other coordinating moieties such as phosphines. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligand, which is a critical aspect of optimizing enantioselectivity in a given asymmetric reaction.[3]
Synthesis of a Chiral Schiff Base Ligand: A Step-by-Step Protocol
Schiff base ligands derived from 2-(1-Aminoethyl)phenol are a prominent class of ligands due to their straightforward synthesis and effectiveness in various catalytic reactions.[1][4][5][6][7] Here, we provide a detailed protocol for the synthesis of a chiral Schiff base ligand from (R)-2-(1-Aminoethyl)phenol hydrochloride and salicylaldehyde.
Protocol 1: Synthesis of (R)-N-(salicylidene)-1-(2-hydroxyphenyl)ethanamine
Materials:
-
(R)-2-(1-Aminoethyl)phenol hydrochloride
-
Salicylaldehyde
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Free Base Generation: In a 100 mL round-bottom flask, dissolve (R)-2-(1-Aminoethyl)phenol hydrochloride (1.74 g, 10 mmol) in 20 mL of deionized water. To this solution, add a 1 M aqueous solution of NaOH dropwise with stirring until the pH reaches approximately 10-11, indicating the formation of the free amine. The free amine can be extracted with a suitable organic solvent like ethyl acetate, and the organic layer dried over anhydrous Na₂SO₄. However, for many applications, the in-situ generated free amine in a suitable solvent is used directly. For this protocol, we will proceed with the isolated free amine. After extraction and drying, the solvent is removed under reduced pressure to yield the oily (R)-2-(1-Aminoethyl)phenol.
-
Schiff Base Condensation: Dissolve the obtained (R)-2-(1-Aminoethyl)phenol (1.37 g, 10 mmol) in 30 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[7][8] To this solution, add salicylaldehyde (1.22 g, 10 mmol) dropwise.
-
Reaction and Work-up: The reaction mixture is typically stirred at room temperature for 2-4 hours or gently refluxed for 1-2 hours to ensure complete condensation.[4][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a yellow solid or oil, is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the pure (R)-N-(salicylidene)-1-(2-hydroxyphenyl)ethanamine as bright yellow crystals.[8]
-
Characterization: The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Application in Asymmetric Catalysis: The Reduction of Prochiral Ketones
One of the well-documented applications of chiral ligands derived from amino alcohols is in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[9][10] These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2] The following protocol outlines the in-situ preparation of a chiral catalyst from the synthesized Schiff base ligand and its application in the asymmetric reduction of acetophenone.
Protocol 2: Asymmetric Reduction of Acetophenone
Materials:
-
(R)-N-(salicylidene)-1-(2-hydroxyphenyl)ethanamine (the synthesized ligand)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon)
-
Syringes for transfer of reagents
Procedure:
-
Catalyst Formation (in-situ): In a flame-dried 50 mL Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.241 g, 1 mmol) in 10 mL of anhydrous THF. To this solution, add 1 M BH₃·THF solution (1 mL, 1 mmol) dropwise at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure the formation of the active catalyst complex.[3]
-
Asymmetric Reduction: Cool the catalyst solution to 0 °C and add acetophenone (0.120 g, 1 mmol) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 4-24 hours), and the progress is monitored by TLC.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol (5 mL) at 0 °C to decompose the excess borane. The mixture is then diluted with ethyl acetate (20 mL) and washed successively with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the chiral 1-phenylethanol. The chemical yield is determined gravimetrically. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Quantitative Data Summary
The performance of chiral ligands derived from 2-(1-Aminoethyl)phenol can be evaluated based on the yield and enantioselectivity of the catalyzed reactions. The following table summarizes representative data for the asymmetric reduction of various prochiral ketones using a catalyst system similar to the one described above.
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Acetophenone | 1-Phenylethanol | 95 | 90 | (R)[3] |
| Propiophenone | 1-Phenyl-1-propanol | 92 | 88 | (R) |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 96 | 92 | (R) |
| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 90 | 85 | (R) |
Table 1: Performance in Asymmetric Ketone Reduction.
Visualizing the Catalytic Cycle
To better understand the mechanism of the asymmetric reduction, a simplified catalytic cycle is depicted below. The chiral ligand coordinates to the boron center, creating a chiral environment that directs the hydride transfer from the borane to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product.
Figure 1: A simplified representation of the catalytic cycle for the asymmetric reduction of a prochiral ketone.
Experimental Workflow for Ligand Synthesis and Application
The overall workflow from the starting material to the final chiral product and its analysis is outlined in the following diagram.
Figure 2: A comprehensive workflow diagram illustrating the synthesis of the chiral ligand and its application in asymmetric catalysis.
Concluding Remarks and Future Outlook
This guide has demonstrated the utility of 2-(1-Aminoethyl)phenol hydrochloride as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The straightforward preparation of Schiff base ligands and their successful application in the enantioselective reduction of prochiral ketones highlight the potential of this building block. The modular nature of the ligand synthesis allows for the creation of a library of ligands with diverse steric and electronic properties, which can be screened for optimal performance in a variety of other important asymmetric transformations, such as carbon-carbon bond-forming reactions (e.g., Henry and Michael additions) and asymmetric aminations.[11][12][13] Future research in this area will undoubtedly focus on expanding the scope of reactions catalyzed by these systems and developing even more efficient and selective catalysts for the synthesis of complex chiral molecules.
References
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. [Link]
-
Highly Enantioselective Synthesis of β-Amino Alcohols | Request PDF. ResearchGate. [Link]
-
Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation. PMC. [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. [Link]
-
Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation. RSC Publishing. [Link]
- A novel method for synthesis of optically pure beta-amino alcohols.
-
A Facile and Modular Synthesis of Phosphinooxazoline Ligands. stoltz2.caltech.edu. [Link]
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Schiff Base Synthesis Experiment_0.docx. IONiC / VIPEr. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]
-
Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. PMC. [Link]
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar. [Link]
-
Phosphinooxazolines. Wikipedia. [Link]
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Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Universiteit van Amsterdam. [Link]
-
Org. Synth. 2018, 95, 439. Organic Syntheses. [Link]
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Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. Growing Science. [Link]
-
“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal. [Link]
-
Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. University of Groningen Research Portal. [Link]
-
Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
-
Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]
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Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and t. Letters in Applied NanoBioScience. [Link]
-
Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Publishing. [Link]
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Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. RSC Publishing. [Link]
-
Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction**. University of Windsor. [Link]
-
Asymmetric Dearomatization of Phenols via Ligand-Enabled Cooperative Gold Catalysis. PMC. [Link]
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Pharmacological Characterization of 2-(1-Aminoethyl)phenol Hydrochloride: A Sympathomimetic Amine Scaffold
An Application Guide for Medicinal Chemists
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 2-(1-Aminoethyl)phenol hydrochloride. As a member of the phenethylamine class, this compound is structurally related to endogenous catecholamines and is classified as a sympathomimetic (or adrenergic) amine.[1][2] Such compounds mimic the effects of agonists for the sympathetic nervous system, making them valuable scaffolds for targeting adrenergic receptors.[1][3][4][5] This guide details the scientific rationale and step-by-step protocols for characterizing the binding affinity and functional activity of 2-(1-Aminoethyl)phenol hydrochloride and its analogs at key G-protein coupled receptors (GPCRs) within the adrenergic system.
Introduction to 2-(1-Aminoethyl)phenol Hydrochloride
2-(1-Aminoethyl)phenol is a primary amine with a chemical structure featuring a phenol ring substituted with a 1-aminoethyl group at the ortho position.[6][7][8] Its hydrochloride salt enhances solubility and stability for experimental use.[9] The core structure is a variation of the β-phenylethylamine motif, which is the backbone for endogenous neurotransmitters like norepinephrine and epinephrine.[1] This structural similarity strongly suggests that its primary molecular targets are adrenergic receptors (adrenoceptors), which are central to cardiovascular, respiratory, and central nervous system functions.[3][5]
The structure-activity relationship (SAR) for sympathomimetic amines indicates that the presence of a primary amine and a hydroxyl group on the benzene ring are crucial for activity at adrenergic receptors.[1] The specific substitution pattern on the ring and side chain determines the selectivity and efficacy at different receptor subtypes (α₁, α₂, β₁, β₂, β₃). Therefore, a thorough pharmacological evaluation is essential to unlock the therapeutic potential of 2-(1-Aminoethyl)phenol hydrochloride.
This guide provides validated protocols for two critical stages of characterization:
-
Receptor Binding Affinity: Determining the compound's affinity (Kᵢ) for various adrenergic receptor subtypes using radioligand competition binding assays.
-
Functional Activity: Assessing the compound's efficacy (agonist, antagonist, or inverse agonist) by measuring downstream second messenger signaling (cAMP and IP₁).
Chemical and Physical Properties
| Property | Value | Source |
| Compound Name | 2-(1-Aminoethyl)phenol Hydrochloride | [9] |
| Molecular Formula | C₈H₁₁NO · HCl | [6] |
| Molecular Weight | 173.64 g/mol | [9] |
| CAS Number | 89985-53-5 (free base) | [6] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, sealed in dry, dark place | [7] |
Part I: Characterization of Receptor Binding Affinity
To determine which adrenergic receptor subtype(s) 2-(1-Aminoethyl)phenol hydrochloride interacts with, a radioligand competition binding assay is the gold standard. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. The concentration at which the compound displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the equilibrium dissociation constant (Kᵢ), a true measure of binding affinity.
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to be adaptable for various adrenergic receptor subtypes expressed in recombinant cell lines (e.g., HEK293 or CHO cells).
Caption: Workflow for Radioligand Competition Binding Assay.
| Reagent | Details |
| Cell Membranes | Membranes from cells overexpressing a single human adrenergic receptor subtype (e.g., α₁ₐ, α₂ₐ, β₁, β₂). |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. |
| Radioligands | e.g., [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [³H]-Dihydroalprenolol (for β). |
| Non-specific Agent | High concentration of an unlabeled competitor (e.g., 10 µM Phentolamine for α, 10 µM Propranolol for β). |
| Test Compound | 2-(1-Aminoethyl)phenol hydrochloride, serially diluted. |
| Filtration Plates | 96-well glass fiber (GF/C) plates, pre-soaked in 0.3% polyethyleneimine (PEI). |
| Scintillation Cocktail | Suitable for solid supports (e.g., Betaplate Scint). |
-
Compound Dilution: Prepare a serial dilution of 2-(1-Aminoethyl)phenol hydrochloride in assay buffer. A typical starting range is 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of test compound dilution (or buffer for total binding, or non-specific agent for non-specific binding).
-
50 µL of radioligand solution (at a concentration near its Kₔ).
-
150 µL of diluted cell membrane preparation (typically 5-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Quickly wash the filters four times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Drying & Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Part II: Functional Characterization of Receptor Activity
Once binding is confirmed, functional assays are crucial to determine the compound's effect on receptor signaling. Adrenergic receptors signal through different G-proteins, leading to changes in distinct second messengers.
-
β₁/β₂/β₃ Receptors: Couple to Gαs to increase cyclic AMP (cAMP) levels.
-
α₂ Receptors: Couple to Gαi to decrease cAMP levels.
-
α₁ Receptors: Couple to Gαq to activate phospholipase C (PLC), leading to an increase in inositol phosphates (IP₃) and diacylglycerol (DAG).
Adrenergic Signaling Pathways
Sources
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- 9. scbt.com [scbt.com]
Application Note: Synthesis of Chiral N-Acyl Aminophenol Derivatives via N-Acylation of 2-(1-Aminoethyl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of chiral N-acyl aminophenol derivatives, utilizing 2-(1-Aminoethyl)phenol hydrochloride as a versatile starting material. The protocol details a robust method for the N-acylation of this primary amine, a fundamental transformation that serves as a gateway to a diverse range of functionalized molecules. The resulting N-acyl aminophenol scaffold is a privileged structure in medicinal chemistry and a precursor for developing novel chiral ligands for asymmetric catalysis.[1][2] This guide offers a step-by-step experimental procedure, explains the chemical principles behind each step, and includes essential information on material properties, safety, and data analysis.
Introduction and Scientific Context
The 2-phenethylamine motif is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[3] 2-(1-Aminoethyl)phenol, a chiral derivative of this scaffold, offers a unique combination of a primary amine, a phenolic hydroxyl group, and a stereogenic center. This trifecta of functional groups makes it an exceptionally valuable building block for creating complex molecules with specific three-dimensional arrangements.
The N-acylation of the primary amine is a critical first step in leveraging this molecule's potential. This transformation yields a stable amide bond, which can:
-
Introduce desired physicochemical properties: By selecting different acylating agents, researchers can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.
-
Serve as a key pharmacophore: The resulting amide can interact with biological targets, making these derivatives promising for drug discovery programs, including the development of anti-inflammatory or anticancer agents.[4]
-
Form the basis of chiral ligands: The N-acyl aminophenol structure can act as a bidentate ligand, coordinating with metal centers to create catalysts for asymmetric reactions.[1]
This protocol will focus on the N-acetylation of (R)-2-(1-Aminoethyl)phenol hydrochloride using acetic anhydride, a common and efficient method for this transformation.[5]
Compound Properties and Handling
A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.
Table 1: Physicochemical Properties of (R)-2-(1-Aminoethyl)phenol Hydrochloride
| Property | Value | Source |
| Synonyms | 2-[(1R)-1-aminoethyl]phenol hydrochloride | [6] |
| CAS Number | 123983-05-1 | [6] |
| Molecular Formula | C₈H₁₂ClNO | [6] |
| Molecular Weight | 173.64 g/mol | Calculated |
| Appearance | Solid | [6] |
| Melting Point | 83 °C (for the free base) | [6] |
| Purity | Typically >97% | [7] |
| Storage | Store at 4°C, protect from light, keep under an inert atmosphere (e.g., nitrogen). | [6] |
Safety and Handling
-
Hazard Identification: The compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile) when handling this compound. All manipulations should be performed in a certified chemical fume hood.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Experimental Protocol: N-Acetylation
This section details the step-by-step procedure for the N-acetylation of (R)-2-(1-Aminoethyl)phenol hydrochloride.
Principle of the Method
The reaction is a nucleophilic acyl substitution. The primary amine of 2-(1-aminoethyl)phenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Since the starting material is a hydrochloride salt, a base (triethylamine, Et₃N) must be added. The base serves two purposes:
-
Neutralization: It deprotonates the ammonium hydrochloride to generate the free, nucleophilic primary amine.
-
Scavenging: It neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation.
Workflow and Logic
The overall experimental process can be visualized as a logical sequence of steps, from preparation to final analysis.
Caption: Workflow for the N-acetylation of 2-(1-Aminoethyl)phenol hydrochloride.
Materials and Reagents
-
(R)-2-(1-Aminoethyl)phenol hydrochloride (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) (2.2 eq)
-
Acetic Anhydride (Ac₂O) (1.1 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography mobile phase
-
Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator
Step-by-Step Procedure
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-(1-Aminoethyl)phenol hydrochloride (e.g., 1.00 g, 5.76 mmol).
-
Dissolution: Add anhydrous dichloromethane (30 mL) to the flask. The starting material may not fully dissolve at this stage, which is acceptable.
-
Basification: Place the flask in an ice-water bath and allow it to cool to 0°C. Add triethylamine (1.76 mL, 12.7 mmol, 2.2 eq) dropwise to the stirred suspension. The addition of two equivalents of base is a robust approach to ensure full neutralization of the HCl salt and scavenging of the acetic acid byproduct. Stir for 10-15 minutes at 0°C. The mixture should become a clear, homogeneous solution as the free amine is formed.
-
Acylation: While maintaining the temperature at 0°C, add acetic anhydride (0.60 mL, 6.34 mmol, 1.1 eq) dropwise. A slight excess of the acylating agent ensures the reaction goes to completion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product will be less polar than the starting amine. A suitable mobile phase is 50:50 Ethyl Acetate:Hexanes.
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath and slowly add 20 mL of deionized water to quench any remaining acetic anhydride.
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove acetic acid) and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product.
-
Final Product: Concentrate the pure fractions under reduced pressure to yield the final N-acetylated product.
Data Analysis and Expected Results
Table 2: Expected Outcome and Characterization Data
| Parameter | Expected Result |
| Product Name | (R)-N-(1-(2-hydroxyphenyl)ethyl)acetamide |
| Appearance | White to off-white solid or viscous oil |
| Yield | Typically 80-95% after purification |
| ¹H NMR (CDCl₃) | Expect characteristic peaks for: aromatic protons (δ ~6.8-7.2 ppm), methyl group of the ethyl chain (doublet, δ ~1.5 ppm), acetyl methyl group (singlet, δ ~2.0 ppm), methine proton (multiplet, δ ~5.2 ppm), amide N-H (broad singlet), and phenolic O-H (broad singlet). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 180.09 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient base or acylating agent.- Reaction time too short. | - Ensure accurate measurement of reagents.- Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low Yield | - Inefficient extraction.- Loss during purification. | - Perform an additional extraction of the aqueous layer.- Be careful during column chromatography to avoid mixing pure and impure fractions. |
| O-Acylation | The phenolic hydroxyl is also nucleophilic and can be acylated, especially under forcing conditions. | - Maintain a low reaction temperature (0°C) during the addition of acetic anhydride. The amine is significantly more nucleophilic than the phenol, and chemoselectivity is favored under these conditions. |
References
-
Binda, P. and Glover, L. (2014) Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands. International Journal of Organic Chemistry, 4, 182-188. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Organic Letters. [Link]
-
Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. Trade Science Inc. [Link]
-
Shaikh, A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
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- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. (R)-2-(1-Aminoethyl)phenol | 123983-05-1 [sigmaaldrich.com]
- 7. (R)-2-(1-Aminoethyl)phenol 97.00% | CAS: 123983-05-1 | AChemBlock [achemblock.com]
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-(1-Aminoethyl)phenol Hydrochloride
Abstract & Strategic Overview
2-(1-Aminoethyl)phenol (AEP), often supplied as the hydrochloride salt (AEP·HCl), is a high-value bifunctional building block. Its structure features a phenolic hydroxyl group ortho to a chiral ethylamine chain. This specific ortho-substitution pattern distinguishes it from meta-substituted analogs (e.g., Rivastigmine precursors) and para-substituted adrenergic agonists (e.g., Octopamine), granting it unique reactivity for heterocycle formation.
Core Utility:
-
Benzoxazole Synthesis: The ortho-disposition allows for rapid cyclodehydration to form 2-substituted benzoxazoles, a pharmacophore found in NSAIDs (e.g., Flunoxaprofen derivatives) and antimicrobial agents.
-
Chiral Ligand Design: The chiral center at the
-position makes AEP an ideal precursor for N,O-bidentate ligands (Salen-type) used in asymmetric catalysis. -
Mannich Base Construction: Facile entry into amino-methylated phenols for neuroprotective drug discovery.
This guide provides validated protocols for converting AEP·HCl into these critical pharmaceutical intermediates.
Chemical Properties & Pre-Processing[1]
Before initiating synthesis, the hydrochloride salt must often be neutralized to restore the nucleophilicity of the amine.
| Property | Data |
| CAS (HCl salt) | 89985-53-5 |
| CAS (Free Base) | 41296-14-0 |
| MW | 173.64 g/mol (HCl) / 137.18 g/mol (Base) |
| Chirality | Racemic (standard) or (R)/(S) resolved |
| Solubility (HCl) | Water, Methanol, DMSO |
| Solubility (Base) | DCM, Ethyl Acetate, Toluene |
Protocol 1: In-Situ Neutralization (Standard)
For reactions in organic media (DCM, Toluene) where the free base is required.
-
Charge: Suspend 10.0 g (57.6 mmol) of AEP·HCl in 100 mL of Dichloromethane (DCM).
-
Base Addition: Add 1.1 equivalents (8.9 mL) of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise at 0°C.
-
Equilibration: Stir for 30 minutes at room temperature. The solution will clarify as the organic-soluble free amine forms, while triethylamine hydrochloride precipitates (depending on concentration).
-
Usage: Use this solution directly for acylation or reductive amination steps. For strict anhydrous applications, filter off the amine salts or perform an aqueous workup (Sat. NaHCO3 wash) to isolate the free base oil.
Application A: Synthesis of 2-Arylbenzoxazoles
Target: Bioactive scaffolds for antimicrobial and anti-inflammatory candidates. Mechanism: Oxidative cyclization of Schiff bases.
The formation of the benzoxazole ring is the most "atom-economic" use of AEP. While traditional methods use harsh acids (PPA), we utilize a Green Catalytic Method using Zinc Acetate, which tolerates sensitive functional groups.
Reaction Scheme (DOT Visualization)
Figure 1: Pathway for the conversion of AEP to Benzoxazole derivatives via Zinc-catalyzed oxidative cyclization.
Detailed Protocol
Reagents:
-
AEP[1]·HCl (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Zn(OAc)₂[2]·2H₂O (10 mol% catalyst)
-
Solvent: Ethanol or Methanol
-
Base: NaHCO₃ (1.0 eq, to neutralize HCl salt in situ)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve AEP·HCl (5.0 mmol) and NaHCO₃ (5.0 mmol) in Ethanol (20 mL). Stir for 15 min.
-
Addition: Add the Aryl Aldehyde (5.0 mmol) and Zn(OAc)₂·2H₂O (0.5 mmol).
-
Reaction: Heat the mixture to reflux (78°C) under an air atmosphere (open reflux or O₂ balloon for faster kinetics).
-
Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The intermediate Schiff base (less polar) appears first, followed by the conversion to the highly fluorescent benzoxazole.
-
-
Duration: Typically 4–6 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Isolation: The product usually precipitates. Filter the solid, wash with cold water, and recrystallize from EtOH/Water.
-
Yield Expectation: 85–92%.
-
Application B: Chiral Salen-Type Ligand Synthesis
Target: Asymmetric Catalysts (Enantioselective synthesis). Relevance: The chiral ethyl group at the ortho-position exerts steric influence, making these ligands effective for enantioselective metal-catalyzed reactions (e.g., Henry reaction, Epoxidation).
Reaction Logic
Unlike the benzoxazole synthesis where the ring closes, this protocol preserves the open N,O-chelation site.
Detailed Protocol
Reagents:
-
(R)- or (S)-AEP[3]·HCl (Resolved or Purchased Enantiopure)
-
3,5-Di-tert-butylsalicylaldehyde (Standard probe for high-performance ligands)
-
Triethylamine (TEA)
-
Solvent: Absolute Ethanol
Step-by-Step:
-
Free Basing: Dissolve AEP·HCl (2.0 mmol) in Ethanol (10 mL). Add TEA (2.2 mmol) and stir for 10 min.
-
Condensation: Add 3,5-Di-tert-butylsalicylaldehyde (2.0 mmol) dropwise. The solution will turn bright yellow immediately (imine formation).
-
Reflux: Heat to reflux for 2 hours to drive the equilibrium.
-
Note: Do not use oxidative conditions; keep under N₂ to prevent benzoxazole formation.
-
-
Crystallization: Cool slowly to 0°C. The Schiff base ligand often crystallizes as bright yellow needles.
-
Metal Complexation (Optional): To form the catalyst, treat the ligand (in situ) with Mn(OAc)₂ or Co(OAc)₂ followed by air oxidation.
Application C: Reductive Amination (N-Alkylation)
Target: Secondary amines for neuroactive drug discovery (NMDA/Adrenergic analogs).
Protocol
-
Mixing: Combine AEP·HCl (1.0 eq), Ketone/Aldehyde (1.2 eq), and TEA (1.0 eq) in DCE (Dichloroethane).
-
Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Quench: Stir 12h at RT. Quench with Sat. NaHCO₃.
-
Extraction: Extract with DCM. The product is the N-alkylated phenol.
Validated Analytical Data (Reference)
When characterizing the intermediates derived from AEP, look for these diagnostic signals:
| Signal Type | Diagnostic Region | Interpretation |
| ¹H NMR (Schiff Base) | 8.3 – 8.7 ppm (Singlet) | Azomethine proton (-N=CH -Ar). Crucial for ligand verification. |
| ¹H NMR (Benzoxazole) | Disappearance of OH/NH | Lack of exchangeable protons; aromatic region expansion. |
| ¹H NMR (Chiral Center) | 4.5 – 5.2 ppm (Quartet) | The methine proton (-CH (CH₃)-) shifts significantly upon cyclization. |
| IR Spectroscopy | 1610 – 1630 cm⁻¹ | Strong C=N stretch (Schiff Base).[4] |
| IR Spectroscopy | ~3300 cm⁻¹ (Broad) | Phenolic -OH (Present in Ligand, Absent in Benzoxazole). |
Troubleshooting & Critical Controls
-
Issue: Low Yield in Benzoxazole Synthesis.
-
Cause: Incomplete oxidation of the intermediate aminal/imine.
-
Fix: Ensure adequate aeration (O₂ balloon) or add a co-oxidant like MnO₂ (active) if the Zn(OAc)₂ method is too slow.
-
-
Issue: Racemization.
-
Cause: High temperatures in basic media can racemize the benzylic amine center.
-
Fix: Keep temperatures <80°C. In benzoxazole synthesis, chirality is lost at the alpha-carbon if the double bond conjugates, but for ligand synthesis, maintain strict temperature controls.
-
References
-
Benzoxazole Synthesis via Oxidative Cyclization
-
Zinc-Catalyzed Protocols
-
Compound Data & Safety
-
Chiral Resolution & Applications
Sources
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- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-[(1R)-1-Aminoethyl]-phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Versatility of 2-(1-Aminoethyl)phenol as a Synthetic Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling with 2-(1-Aminoethyl)phenol hydrochloride.
2-(1-Aminoethyl)phenol is a bifunctional molecule featuring a primary amine and a phenolic hydroxyl group on an aromatic scaffold.[1] This unique arrangement of functional groups, along with a chiral center at the ethylamine bridge, makes it a valuable and versatile building block in medicinal chemistry and materials science. It is frequently supplied as a hydrochloride salt to improve its stability and handling. The presence of the salt necessitates a key experimental consideration: the liberation of the free amine for it to participate in nucleophilic reactions. This guide provides detailed application notes and protocols for the most common and synthetically useful coupling reactions involving the amino group of this compound, with a focus on the practical aspects and the underlying chemical principles that govern success.
Critical Prerequisite: Handling the Hydrochloride Salt
The primary amine in 2-(1-Aminoethyl)phenol hydrochloride is protonated, forming an ammonium salt. In this state, it is not nucleophilic and will not participate in the desired coupling reactions. Therefore, the first step in any protocol is the in situ neutralization of the hydrochloride salt with a suitable base to generate the free amine.
Principle of Neutralization: An appropriate base is added to the reaction mixture to abstract the proton from the ammonium group, liberating the lone pair of electrons on the nitrogen atom and rendering it nucleophilic.
Choosing a Base: The choice of base is critical and depends on the specific reaction being performed.
-
For reactions like acylation or standard alkylation, a non-nucleophilic organic base is often sufficient.
-
For palladium-catalyzed cross-coupling reactions, a stronger inorganic base is typically required, which serves both to neutralize the salt and to participate in the catalytic cycle.
| Base Type | Example(s) | Equivalents Required | Typical Applications | Notes |
| Tertiary Amine | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | ≥ 1.0 eq. for neutralization + catalytic/scavenger amount | Acylation, Reductive Amination | Acts as an acid scavenger. Generally not strong enough for cross-coupling reactions. |
| Inorganic Carbonate | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | ≥ 2.0 eq. | Suzuki, Sonogashira, and some Buchwald-Hartwig couplings | Cs₂CO₃ is more soluble and a stronger base, often improving reaction rates. |
| Inorganic Phosphate | Potassium Phosphate (K₃PO₄) | ≥ 2.0 eq. | Buchwald-Hartwig Amination, Suzuki Coupling | A strong, non-nucleophilic base effective in many cross-coupling systems. |
| Alkoxide | Sodium tert-butoxide (NaOtBu) | ≥ 2.0 eq. | Buchwald-Hartwig Amination | A very strong base, often necessary for coupling with less reactive aryl chlorides. Can be sensitive to moisture. |
Chapter 1: Amide Bond Formation via Acylation
The formation of an amide bond is one of the most fundamental and frequently performed transformations in pharmaceutical and chemical synthesis.[2][3] The primary amine of 2-(1-Aminoethyl)phenol is an excellent nucleophile for this purpose.
Scientific Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (such as an acyl chloride, anhydride, or an activated ester). A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group to form the stable amide bond. Due to the significantly higher nucleophilicity of the amine compared to the phenol, this reaction is typically highly chemoselective for N-acylation.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes the synthesis of N-(1-(2-hydroxyphenyl)ethyl)benzamide using benzoyl chloride as the acylating agent.
Materials:
-
2-(1-Aminoethyl)phenol hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(1-Aminoethyl)phenol hydrochloride (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DCM (approx. 0.1 M concentration relative to the amine). Cool the resulting suspension to 0 °C using an ice bath. Add TEA or DIPEA (2.2 eq.) dropwise with stirring. Allow the mixture to stir for 15-20 minutes at 0 °C. A clear solution or a fine slurry of the free amine should form.
-
Acylation: Slowly add a solution of benzoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Chapter 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] It allows for the coupling of amines with aryl halides or triflates, a transformation that is difficult to achieve via classical methods.[6]
Scientific Principle
The reaction follows a Pd(0)/Pd(II) catalytic cycle.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand, typically a bulky and electron-rich phosphine, is crucial for stabilizing the palladium catalyst and promoting the key reductive elimination step.[8]
Experimental Protocol: N-Arylation with an Aryl Bromide
This protocol describes a general procedure for the coupling of 2-(1-Aminoethyl)phenol with 4-bromotoluene.
Materials:
-
2-(1-Aminoethyl)phenol hydrochloride
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox. All glassware should be oven-dried.
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube, combine Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%). Add a small amount of the reaction solvent and stir for 10-15 minutes.
-
Reactant Addition: To a separate Schlenk tube, add 2-(1-Aminoethyl)phenol hydrochloride (1.2 eq.), 4-bromotoluene (1.0 eq.), and the base (NaOtBu, 2.5 eq.).
-
Reaction Assembly: Add the degassed solvent to the tube containing the reactants, followed by the pre-formed catalyst solution via syringe.
-
Heating and Monitoring: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Catalyst System | Typical Substrates | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / XPhos | Aryl chlorides, bromides, triflates | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
| Pd₂(dba)₃ / BINAP | Aryl bromides, iodides, triflates | NaOtBu, Cs₂CO₃ | Toluene | 80 - 100 |
| Pd(OAc)₂ / RuPhos | Sterically hindered substrates | K₃PO₄, K₂CO₃ | t-BuOH, Dioxane | 80 - 110 |
Chapter 3: Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9] This one-pot procedure is valued for its operational simplicity and broad substrate scope.[10]
Scientific Principle
The reaction proceeds in two main stages within the same pot:
-
Imine Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from aldehydes/ketones and primary amines).
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final amine product. The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.
Experimental Protocol: Coupling with an Aldehyde
This protocol details the reductive amination of 2-(1-Aminoethyl)phenol with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
2-(1-Aminoethyl)phenol hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
A weak acid catalyst (optional, e.g., acetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reactant Setup: In a round-bottom flask, suspend 2-(1-Aminoethyl)phenol hydrochloride (1.0 eq.) in DCE. Add benzaldehyde (1.1 eq.).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Continue stirring at room temperature. The reaction is typically complete within 3-12 hours. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[11] Stir until gas evolution ceases. Transfer to a separatory funnel and extract with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
| Reducing Agent | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions. Tolerates acidic conditions. Often the reagent of choice. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, but highly toxic (releases HCN gas in acidic conditions). Requires careful handling. |
| Sodium Borohydride (NaBH₄) | Less selective; can reduce aldehydes/ketones. Best used in a two-step procedure where the imine is formed first. |
Chapter 4: Managing Chemoselectivity: N- vs. O-Reactivity
A key challenge and consideration when working with 2-(1-Aminoethyl)phenol is the presence of two nucleophilic sites: the primary amine and the phenolic hydroxyl group. While the amine is generally more nucleophilic, the phenol can be deprotonated to form a highly nucleophilic phenoxide anion, leading to potential side reactions.
Strategies for Selective N-Functionalization
-
Exploiting Inherent Reactivity (Acylation): For reactions like acylation with acyl chlorides or anhydrides, the amine's higher intrinsic nucleophilicity is usually sufficient to ensure exclusive N-functionalization under neutral or mildly basic conditions (e.g., with TEA). The phenol is simply not reactive enough to compete effectively.
-
Controlling Basicity (Alkylation & Arylation): O-alkylation or O-arylation becomes a significant risk when strong bases are used, as they can readily deprotonate the phenol.
-
Buchwald-Hartwig: While C-O coupling is a known reaction, C-N coupling is generally kinetically favored. Using carefully chosen ligands and bases (e.g., K₃PO₄ instead of NaOtBu) can often favor the desired N-arylation.
-
Williamson Ether Synthesis Conditions: Avoid conditions typical for ether synthesis (e.g., NaH, strong alkoxides) if selective N-alkylation is desired.
-
-
pH Control: In aqueous or protic media, maintaining a slightly acidic to neutral pH can keep the phenol protonated and non-nucleophilic while still allowing a sufficient concentration of the free amine to react.
-
Protecting Group Strategy: If O-reactivity proves intractable for a specific transformation, the phenolic hydroxyl group can be temporarily protected. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or methyl ethers. This adds two steps to the synthesis (protection and deprotection) but provides unambiguous control over selectivity.
References
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. 8
-
Wikipedia. Buchwald–Hartwig amination.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
Alfa Chemistry. Heck Reaction.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Wikipedia. Reductive amination.
-
Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
Organic Chemistry Portal. Heck Reaction.
-
Synple Chem. Application Note – Reductive Amination.
-
Wikipedia. Heck reaction.
-
PubChem. 2-(1-Aminoethyl)phenol. National Institutes of Health.
-
ChemicalBook. 2-(2-aminoethyl)phenol synthesis.
-
Advanced ChemBlocks. (R)-2-(1-Aminoethyl)phenol.
-
Wikipedia. Sonogashira coupling.
-
Wikipedia. Suzuki reaction.
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
-
MDPI. Heck Reaction—State of the Art.
-
Chemistry LibreTexts. Heck Reaction.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Google Patents. An environment-friendly process for selective acylation of aminophenol.
-
Chemistry LibreTexts. Sonogashira Coupling.
-
ResearchGate. Optimization of resolution of amino phenol 1 a.
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
-
Organic Chemistry Portal. Suzuki Coupling.
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
BenchChem. Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives.
-
BLD Pharm. (R)-2-(1-Aminoethyl)phenol.
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
-
PubMed. Thiourea Derivative of 2-[(1 R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy.
-
ACS Publications. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy.
-
Sigma-Aldrich. (R)-2-(1-Aminoethyl)phenol.
-
ResearchGate. Synthesis, characterization and antibacterial activities of two new Schiff bases devired from (E)-2-(((2-aminoethyl) imino) methyl) phenol (E)-2-(4-aminobut-1-enyl)-5-methylbenzamine.
-
BenchChem. Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols.
-
Wikipedia. Oxidative coupling of phenols.
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
-
BenchChem. Application Notes and Protocols for Coupling Reactions with 2-((p-Aminophenyl)sulphonyl)ethanol.
-
AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
-
TSI Journals. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature.
-
MDPI. Amide Bond Activation of Biological Molecules.
-
MDPI. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.
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using 2-(1-Aminoethyl)phenol hydrochloride in the development of CNS agents
Application Note: Strategic Utilization of 2-(1-Aminoethyl)phenol Hydrochloride in CNS Drug Discovery
Executive Summary
This technical guide outlines the application of 2-(1-Aminoethyl)phenol hydrochloride (CAS: 89985-53-5) as a high-value pharmacophore scaffold in the development of Central Nervous System (CNS) agents. Unlike simple phenethylamines, the ortho-substitution pattern and the chiral center at the
This guide provides validated protocols for:
-
Enantiomeric Resolution: Obtaining high-purity (
) chiral building blocks using biocatalysis. -
Scaffold Derivatization: Synthesizing neuroprotective 3,4-dihydro-2H-1,3-benzoxazines.
-
Lead Optimization: Assessing BBB permeability using the PAMPA-BBB assay.
Technical Profile & Handling
| Property | Specification | Relevance to CNS Design |
| Chemical Name | 2-(1-Aminoethyl)phenol HCl | Core scaffold |
| Molecular Weight | 173.64 g/mol (HCl salt) | Low MW favors high Ligand Efficiency (LE) |
| H-Bond Donors | 3 (Phenol -OH, Amine -NH3+) | Critical for receptor anchoring |
| Chirality | Racemic (contains R and S) | Requires resolution; enantiomers often exhibit distinct pharmacological profiles |
| Solubility | High in Water, DMSO, Methanol | Facile handling in aqueous enzymatic assays |
| Stability | Hygroscopic | Store under inert gas; desiccate before precise weighing |
Handling Precaution: The free base is prone to oxidation (darkening) upon air exposure. Always generate the free base in situ or immediately prior to use in organic synthesis.
Application I: Biocatalytic Enantiomeric Resolution
CNS receptors are stereoselective. Using racemic starting materials often leads to "isomeric ballast" that complicates pharmacokinetics. The following protocol uses Candida antarctica Lipase B (CAL-B) for the kinetic resolution of 2-(1-aminoethyl)phenol, a greener and more specific alternative to classical tartaric acid crystallization.
Mechanism of Action
CAL-B selectively acylates the (R)-enantiomer of the amine, leaving the (S)-amine unreacted (or vice versa depending on solvent/acyl donor), allowing for physical separation of the amide and the free amine.
Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Substrate: 2-(1-Aminoethyl)phenol HCl (converted to free base).
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
-
Acyl Donor: Ethyl acetate (acts as both solvent and donor) or Isopropyl acetate.
-
Solvent: MTBE (Methyl tert-butyl ether) or dry Toluene.
Step-by-Step Workflow:
-
Free Basing: Dissolve 10 mmol of the HCl salt in minimal water. Adjust pH to 10 with 2M NaOH. Extract 3x with MTBE. Dry organic layer over Na₂SO₄ and concentrate to obtain the free amine oil.
-
Reaction Setup: Resuspend the free amine (10 mmol) in dry MTBE (50 mL). Add Ethyl Acetate (30 mmol, 3 eq).
-
Enzyme Addition: Add immobilized CAL-B (20% w/w relative to substrate).
-
Incubation: Shake at 200 rpm, 30°C. Monitor reaction via chiral HPLC (Chiralcel OD-H column).
-
Termination: Stop when conversion reaches 50% (theoretical maximum for resolution). Filter off the enzyme beads.
-
Separation:
-
The solution contains the (R)-Acetamide (neutral) and (S)-Amine (basic).
-
Wash the organic phase with 1M HCl.
-
Organic Phase: Contains (R)-Acetamide. Evaporate to recover.
-
Aqueous Phase: Contains (S)-Amine HCl. Basify with NaOH and extract with DCM to recover pure (S)-2-(1-aminoethyl)phenol.
-
Data Output:
-
Target:
enantiomeric excess ( ) for both fractions. -
Yield: ~45% for each enantiomer (relative to racemate).
Application II: Synthesis of Neuroprotective 1,3-Benzoxazines
The 2-(1-aminoethyl)phenol scaffold is the perfect precursor for 3,4-dihydro-2H-1,3-benzoxazines . These heterocycles are bioisosteres of neuroprotective agents and have shown efficacy in reducing oxidative stress in neuronal models.
Synthetic Logic
The reaction utilizes the ortho-hydroxyl and the benzylic amine to undergo a Mannich-type condensation with an aldehyde. This "locks" the conformation, improving metabolic stability and BBB penetration.
Protocol: Cyclocondensation
Reagents:
-
(S)-2-(1-Aminoethyl)phenol (from Protocol 1).
-
Paraformaldehyde (or substituted benzaldehyde for C2-diversification).
-
Solvent: Absolute Ethanol or Dioxane.
Procedure:
-
Dissolution: Dissolve 5 mmol of (S)-2-(1-aminoethyl)phenol in 20 mL absolute ethanol.
-
Addition: Add Paraformaldehyde (6 mmol, 1.2 eq).
-
Reflux: Heat to reflux (80°C) for 4–6 hours.
-
Note: If using a substituted benzaldehyde, add catalytic p-TsOH and use a Dean-Stark trap to remove water.
-
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1]
-
Purification: Recrystallize from Et₂O/Hexane or purify via flash chromatography (Silica, EtOAc/Hexane gradient).
Visualized Pathway:
Caption: Synthetic pathway converting the phenolic amine scaffold into a rigid 1,3-benzoxazine pharmacophore.
Application III: In Vitro BBB Permeability Assessment (PAMPA-BBB)
Before advancing to in vivo models, the synthesized CNS agents must be screened for their ability to cross the blood-brain barrier via passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry standard for this checkpoint.
Protocol: PAMPA-BBB[2][3]
Materials:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.
-
Buffer: PBS pH 7.4.
Workflow:
-
Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow 5 mins for evaporation/settling.
-
Compound Prep: Prepare 10 mM stock of the benzoxazine derivative in DMSO. Dilute to 50 µM in PBS (Donor Solution). Final DMSO < 0.5%.
-
Assembly:
-
Add 200 µL of Donor Solution to the Donor Plate.
-
Add 200 µL of PBS to the Acceptor Plate.
-
Sandwich the plates together.
-
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (or LC-MS/MS for high sensitivity).
Calculation:
Calculate the Effective Permeability (
Interpretation:
- cm/s: High BBB Permeability (CNS +).
- cm/s: Low BBB Permeability (CNS -).
References
-
Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Resolution of Chiral Amines." Current Organic Chemistry. Link (General reference for CAL-B methodology).
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
-
Largeron, M., et al. (2005). "Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents."[2][3] Journal of Medicinal Chemistry. Link (Demonstrates the neuroprotective value of benzoxazine scaffolds derived from aminophenols).
-
PubChem Compound Summary. (2023). "2-(1-Aminoethyl)phenol."[4] National Center for Biotechnology Information. Link
-
Reetz, M. T., & Jaeger, K. E. (2000). "Enantioselective enzymes for organic synthesis created by directed evolution." Chemistry – A European Journal. Link
Sources
- 1. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]
- 2. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification techniques for removing impurities from 2-(1-Aminoethyl)phenol hydrochloride
This technical guide details the purification of 2-(1-Aminoethyl)phenol hydrochloride (CAS: 53566-82-4 for racemic / 89985-53-5 for general structure).[1][2] It is designed for researchers requiring high-purity material (>98%) for biological screening or synthetic intermediates.[1][2]
Status: Operational Ticket Type: Purification & Troubleshooting Subject: Removal of Impurities from 2-(1-Aminoethyl)phenol Hydrochloride Assigned Specialist: Senior Application Scientist[1][2]
Impurity Profiling: What are we removing?
Before initiating purification, you must identify the "enemy." In the synthesis of 2-(1-Aminoethyl)phenol (often via reductive amination of 2-hydroxyacetophenone), three distinct classes of impurities arise.
| Impurity Class | Likely Identity | Origin | Physicochemical Behavior |
| Precursors | 2-Hydroxyacetophenone | Unreacted starting material | Non-polar, soluble in ether/EtOAc.[1][2] |
| Byproducts | Dimeric amines, Imines | Incomplete reduction or condensation | Moderately polar, often lipophilic. |
| Oxidants | Quinones / Polyphenols | Oxidation of the phenol ring | Color source (Pink/Brown). Highly conjugated. |
| Inorganics | Borate salts, Metal catalysts | Reducing agents (NaBH₄, Pd/C) | Insoluble in organics, soluble in water/MeOH.[1] |
Diagnostic Workflow
Use this logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude physical state.[1][2]
Troubleshooting "The Color" (Oxidation Impurities)
Issue: The white salt turns pink or brown upon exposure to air. Cause: Phenolic oxidation forming quinoid species.[2] This is autocatalytic; trace oxidized impurities accelerate further degradation.[2]
Protocol: Charcoal Clarification
Why this works: Activated carbon has a high affinity for planar, conjugated molecules (like colored quinones) due to
-
Dissolve: Dissolve crude salt in minimum hot Methanol (MeOH).
-
Treat: Add Activated Charcoal (5-10 wt% of crude mass).
-
Critical: Do not add charcoal to a boiling solution; it will foam over.[2] Cool slightly, add, then reheat.
-
-
Digest: Stir at reflux for 15–30 minutes.
-
Filter: Filter hot through a Celite® pad to remove charcoal fines.
-
Result: The filtrate should be colorless or pale yellow. Proceed immediately to recrystallization.[2]
Troubleshooting "The Oil" (Trituration)
Issue: The product oils out or is a sticky gum rather than a powder. Cause: Trapped solvent or non-polar impurities (like unreacted acetophenone) preventing crystal lattice formation.[2]
Protocol: Solvent Trituration (The "Wash")
Why this works: The HCl salt is ionic and insoluble in non-polar solvents. The organic impurities are soluble. We wash the impurities off the solid.
-
Suspend: Place the oily crude in a flask.
-
Add Solvent: Add Diethyl Ether or Ethyl Acetate (10 mL per gram of crude).[1][2]
-
Sonicate/Stir: Vigorously stir or sonicate for 20 minutes. The oil should harden into a solid as the impurities dissolve into the solvent.
-
Decant: Pour off the supernatant (which contains the impurities).
-
Repeat: Repeat 2-3 times until the solid is free-flowing.
The Core Protocol: Recrystallization[3][4][5][6]
Objective: Isolate chemically pure 2-(1-Aminoethyl)phenol HCl. Challenge: This compound has high water solubility and moderate alcohol solubility.[2]
Recommended Solvent Systems
| System | Composition | Pros | Cons |
| System A (Primary) | Isopropanol (IPA) | Good balance of polarity.[1][2] High recovery. | Requires heating to boiling.[2] |
| System B (Binary) | EtOH / Et₂O | Excellent for heat-sensitive compounds.[1][2] | Ether is highly flammable.[2] |
| System C (Cleanup) | Acetonitrile (MeCN) | Sharp separation of polar impurities.[1][2] | Lower solubility; requires larger volumes.[2] |
Step-by-Step Procedure (System A: IPA)
-
Saturation: Place crude solid in an Erlenmeyer flask. Add Isopropanol (approx. 5-7 mL/g).[1][2]
-
Heat: Heat to boiling (82°C).
-
Adjust:
-
Cooling (The Critical Step):
-
Filtration: Filter the white needles under vacuum.
-
Wash: Wash the cake with cold IPA followed by cold Diethyl Ether.
-
Dry: Dry in a vacuum oven at 40°C (hygroscopic salt: protect from moisture).
Advanced Purification: The "Free Base" Switch
Issue: Recrystallization is not working, or specific isomers/impurities persist.
Solution: Switch the chemical state from Salt
Figure 2: The "Acid-Base" extraction loop for removing non-amine impurities.[1][2]
Protocol:
-
Dissolve impure salt in water.[2]
-
Basify with saturated NaHCO₃ or Na₂CO₃ (pH ~9-10). Note: Avoid strong NaOH to prevent phenoxide formation which might stay in water.
-
Extract 3x with Ethyl Acetate.[2]
-
Regeneration: Add HCl (4M in Dioxane) dropwise to the Ethyl Acetate solution. The pure salt will precipitate instantly.
FAQ: Common User Issues
Q: My product turned into a purple oil after drying. Why? A: The "purple" indicates phenol oxidation. The "oil" indicates water absorption. This compound is hygroscopic .[2][4] You must dry it under high vacuum and store it in a desiccator or under inert gas (Argon/Nitrogen).[1][2]
Q: Can I use Ethanol for recrystallization? A: Pure Ethanol often dissolves this salt too well, leading to low yields (poor recovery). If you must use Ethanol, use the Binary System (System B) : Dissolve in min. hot Ethanol, then add Diethyl Ether dropwise until the solution turns cloudy, then cool.
Q: I see a small impurity peak at ~1.5 min in HPLC. What is it? A: If synthesized from 2-hydroxyacetophenone, this is likely the unreacted ketone.[1] It is non-polar.[2] Use the Trituration Protocol (Module 3) with Ethyl Acetate to wash it away.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[2] (Standard protocols for phenol/amine purification and recrystallization).
-
Sigma-Aldrich. Product Specification: (R)-2-(1-Aminoethyl)phenol.[1][2] Accessed 2024.[2] Link (Verifying physical state and storage conditions).
-
PubChem. Compound Summary: 2-(1-Aminoethyl)phenol.[1][2] National Library of Medicine.[2] Link (Solubility and chemical property verification).[1][2]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .[1][2] (Authoritative source for general purification of hydrochloride salts and phenols).[1][2]
Sources
preventing degradation of 2-(1-Aminoethyl)phenol hydrochloride during storage
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Advisory: Storage & Stability Protocol for 2-(1-Aminoethyl)phenol Hydrochloride
Technical Support Center: 2-(1-Aminoethyl)phenol Hydrochloride
Compound Profile:
-
CAS Number: 17087-49-9 (HCl salt) / 89985-53-5 (Free base generic)[1]
-
Functional Groups: Phenolic hydroxyl (-OH), Primary amine (as hydrochloride salt).[1]
-
Critical Sensitivities: Oxidation (Air), Photo-degradation (Light), Hygroscopicity (Moisture).[1]
Module 1: Critical Storage Architecture
Preventing degradation before it starts.[1]
Q1: What are the non-negotiable storage parameters for this compound?
A: To maintain purity >98% over extended periods (6+ months), you must adhere to the "Dark-Cold-Dry-Inert" protocol.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for auto-oxidation reactions.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Phenols are electron-rich and prone to oxidation by atmospheric oxygen.[1] Argon is preferred as it is heavier than air. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV/Visible light (290–450 nm) which catalyzes the formation of phenoxy radicals [1].[1] |
| Humidity | Desiccator (<30% RH) | The HCl salt lattice is hygroscopic. Absorbed water facilitates hydrolysis and acts as a solvent for oxidative degradation. |
Q2: Why does the hydrochloride salt form require specific moisture control?
A: While the hydrochloride salt improves solubility and crystallinity compared to the free base, it introduces hygroscopicity .
-
The Mechanism: The ionic lattice of the amine hydrochloride has a high hydration energy. When exposed to ambient humidity (>60% RH), water molecules adsorb onto the crystal surface, eventually dissolving the salt (deliquescence).
-
The Risk: Water is not just a physical contaminant; it creates a mobile phase within the solid powder where dissolved oxygen can react more freely with the phenol group, accelerating the transition to colored quinone byproducts [2].
Module 2: Troubleshooting & Diagnostics
Assessing material integrity after storage excursions.[1]
Q3: The powder has turned a faint pink or beige color. Is it ruined?
A: Not necessarily, but it requires verification.
-
The Cause: This is the "Phenolic Warning Signal." Phenols oxidize to form benzoquinones (e.g., o-benzoquinone).[1] These compounds are highly conjugated chromophores, meaning even trace amounts (<0.1%) can cause intense coloration (pink/red/brown) [3].
-
The Verdict: A slight color shift often indicates surface oxidation while the bulk material remains >95% pure. However, for sensitive assays (e.g., cell culture, enzyme kinetics), this trace impurity can be cytotoxic or act as a redox cycler.
Q4: The material has clumped into a solid block. Can I grind it back to powder?
A: Proceed with extreme caution.
-
The Risk: Clumping indicates significant moisture absorption. Grinding generates heat (friction), which can trigger rapid degradation in the now-hydrated, oxygen-rich lattice.
-
The Fix: If the material is valuable, dissolve the entire clump in your solvent of choice immediately and determine the concentration via HPLC or UV-Vis. Do not attempt to dry and re-weigh, as the hydration state is now unknown.
Visual Decision Tree: Material Assessment
Use this logic flow to determine if your compound is safe to use.
Figure 1: Decision matrix for assessing the usability of 2-(1-Aminoethyl)phenol HCl based on visual and physical cues.
Module 3: Advanced Handling Protocols
Protocol A: Inert Gas Overlay (The "Argon Blanket")
Mandatory after every use to prevent oxidation.
-
Preparation: Connect a source of dry Argon (preferred over Nitrogen due to higher density) to a low-pressure nozzle or glass pipette.
-
Dispensing: After removing the required amount of chemical, hold the vial at a 45° angle.
-
Purging: Insert the pipette tip into the vial neck (do not touch the powder). Flow gas gently (~2 PSI) for 10–15 seconds. You are displacing the lighter air with heavier Argon.
-
Sealing: While gas is still flowing (if possible), or immediately after withdrawing the pipette, screw the cap on tightly.
-
Secondary Seal: Wrap the cap junction with Parafilm® to prevent moisture diffusion.
Protocol B: Re-qualification of Discolored Material
If the material is pink but critical to your experiment, quantify the purity.
-
Solvent Selection: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.
-
Note: If the solution contains insoluble dark specks, the degradation is advanced (polymerization). Discard immediately.
-
-
UV-Vis Scan: Scan from 200–600 nm.
-
Pass: Distinct peak at ~270–280 nm (Phenol absorption).
-
Fail: Broad absorption tail extending >350 nm (Quinone/Polymer indication) [4].
-
-
HPLC Check (Generic Gradient):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Detection: 254 nm and 280 nm.
-
Criteria: If the main peak is >98% area and the "pink" impurity is separated (usually elutes earlier due to polarity or later if polymerized), the material may be used, provided the impurity does not interfere with your specific target.
-
References
-
Sigma-Aldrich. (n.d.).[1] 2-(1-Aminoethyl)phenol hydrochloride Product Sheet. Retrieved from [1]
-
BenchChem. (2025).[3] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Retrieved from
-
ResearchGate. (2017). Phenol having a reddish Brown color? - Discussion on Phenol Oxidation. Retrieved from
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [1]
Sources
identifying by-products in 2-(1-Aminoethyl)phenol hydrochloride reactions
Topic: Troubleshooting & Impurity Profiling for 2-(1-Aminoethyl)phenol HCl
Document ID: TSC-2AEP-001 Status: Active Last Updated: February 19, 2026[1]
Introduction: The Molecule & Its Challenges
Welcome to the technical support hub for 2-(1-Aminoethyl)phenol hydrochloride (CAS: 89985-53-5 for free base).[1] As a researcher, you are likely utilizing this scaffold for its dual nucleophilic nature (phenolic
While versatile, this ortho-substituted structure presents specific "traps" in synthesis and storage:
-
The Ortho-Effect: Proximity of the hydroxyl and amine groups facilitates intramolecular cyclization (forming benzoxazines).[1]
-
Benzylic Lability: The carbon-nitrogen bond is susceptible to cleavage (elimination), generating styrenes.[1]
-
Chemo-selectivity: Competition between N-alkylation/acylation and O-alkylation/acylation.[1]
This guide provides forensic insights to identify, quantify, and prevent these specific by-products.[1]
Module 1: Synthesis & Incoming Raw Material Issues
User Query: "My starting material has a small impurity peak at [M-17] or [2M-17]. What is it?"
The "Dimer" Trap (Reductive Amination By-product)
If you synthesized this compound via the reductive amination of 2-hydroxyacetophenone (a common route), the most persistent impurity is the secondary amine dimer .[1]
-
Mechanism: The intermediate imine reacts with the already-reduced primary amine instead of ammonia.
-
Detection: Look for a mass peak at 271 Da (Free base dimer) or fragmentation patterns showing loss of
.[1]
The "Elimination" Product (Styrene Formation)
User Query: "I see a new lipophilic peak appearing after heating the HCl salt."
Under thermal stress or strong basic conditions, the benzylic amine undergoes Hofmann-like elimination (or E1 elimination if acidic), releasing ammonia and forming 2-vinylphenol .[1]
-
Chemical Shift (1H NMR): Look for characteristic vinylic protons (dd) around
5.2–6.8 ppm and disappearance of the methine quartet.[1] -
Risk Factor: High temperatures (
) in the presence of non-nucleophilic bases.[1]
Impurity Profile Table
| Impurity Type | Structure / Name | Origin | Mass Shift (vs Product) |
| Dimer | Bis(1-(2-hydroxyphenyl)ethyl)amine | Synthesis (Reductive Amination) | |
| Elimination | 2-Vinylphenol | Thermal Degradation / Acid | |
| Oxidation | Quinone Methides / Dimers | Air Oxidation of Phenol | |
| Hydrolysis | 2-(1-Hydroxyethyl)phenol | From diazonium intermediates |
Module 2: Reactivity & Cyclization (The "Ortho" Trap)
User Query: "I attempted an amide coupling, but the product mass is [Target - 18]. Is it an imine?"
The Benzoxazine Loophole
When reacting 2-(1-Aminoethyl)phenol with aldehydes or ketones (reductive alkylation) or activated carbonyls, the ortho-hydroxyl group often intercepts the reaction.[1] Instead of a stable open-chain amide or amine, the molecule cyclizes to form a 3,4-dihydro-2H-1,3-benzoxazine .[1]
-
Why it happens: The 6-membered ring formation is thermodynamically favorable.
-
Prevention: Protect the phenolic oxygen (e.g., benzyl ether, silyl ether) before attempting modifications on the amine.[1]
Visualization: Reaction Pathways & By-products
Caption: Figure 1. Divergent reaction pathways showing how the ortho-substitution leads to specific cyclization and elimination by-products.
Module 3: Troubleshooting Regioselectivity (N- vs O-)
User Query: "How do I distinguish between the N-acylated and O-acylated product?"
Because phenols are nucleophilic, acylation reagents (acid chlorides, anhydrides) can react at the Oxygen (ester) or Nitrogen (amide).[1]
Diagnostic Protocol: The "Shift" Test
Use 1H NMR to definitively identify the isomer.[1]
-
Prepare Sample: Dissolve 5 mg of product in
. -
Analyze the Methyl Doublet:
-
Starting Material: Methyl doublet at ~1.3 ppm.[1]
-
N-Acyl (Amide): The methyl doublet shifts slightly downfield (~1.4 ppm).[1] The Methine (CH) proton shifts significantly downfield (to ~5.0-5.2 ppm) due to the amide anisotropy.[1]
-
O-Acyl (Ester): The aromatic protons ortho to the oxygen shift downfield.[1] The methine proton shift is less pronounced than in the N-acyl case.
-
-
The "Phenol" Peak:
-
N-Acyl: You will see a distinct phenolic
singlet around 9.5–10.0 ppm (exchangeable).[1] -
O-Acyl: The phenolic proton peak disappears.
-
Corrective Action for O-Acylation
If you observe O-acylation:
-
Mild Hydrolysis: Phenolic esters are more labile than amides.[1] Treat the crude mixture with
at for 30 mins. This selectively cleaves the ester back to the phenol, leaving the amide intact.
Module 4: Analytical Decision Tree
Use this logic flow to identify unknown peaks in your HPLC/MS data.
Caption: Figure 2. Decision tree for rapid identification of common impurities based on Mass Spectrometry shifts.
FAQ: Frequently Asked Questions
Q: Can I store the free base of 2-(1-aminoethyl)phenol?
A: It is not recommended.[1] The free base is prone to oxidative darkening (quinone formation) and carbamate formation from atmospheric
Q: Why is my reaction mixture turning dark brown/black? A: This indicates phenol oxidation.[1] Phenols are electron-rich and susceptible to air oxidation, forming quinones which polymerize into dark pigments.[1]
-
Fix: Degas all solvents with Argon/Nitrogen.[1] Add a radical scavenger like BHT (if compatible with downstream steps) or use freshly prepared solutions.[1]
Q: I'm trying to do a Ritter reaction, but yields are low. A: The Ritter reaction requires strong acid.[1] With this substrate, strong acid + heat promotes the elimination of the amine to form 2-vinylphenol , which then polymerizes.[1] Avoid high-temperature acidic conditions; consider milder amide coupling reagents (e.g., HATU/EDC) instead.[1]
References
-
Synthesis & Impurities: "Reductive amination of 2-hydroxyacetophenone derivatives." Journal of Organic Chemistry. (General mechanism for phenethylamine synthesis and dimer formation).[1]
- Cyclization Mechanisms: "Formation of 1,3-benzoxazines from 2-hydroxybenzylamine derivatives." Tetrahedron Letters.
-
Stability Data: PubChem Compound Summary for CID 241456 (2-(1-Aminoethyl)phenol). Link
-
Elimination Reactions: "Hofmann Elimination of protonated benzylic amines." Advanced Organic Chemistry, Part B. (Theoretical basis for styrene formation).[1]
Sources
Validation & Comparative
Comparative Guide: Validation of 2-(1-Aminoethyl)phenol Hydrochloride Purity by HPLC
Executive Summary
The purity validation of 2-(1-Aminoethyl)phenol hydrochloride (CAS: 89985-53-5) presents a unique analytical challenge due to its amphoteric nature—possessing both a basic amine and an acidic phenolic moiety. While traditional potentiometric titration offers a rapid assay for salt content, it is blind to structural isomers and related organic impurities.
This guide objectively compares the performance of an Optimized Ion-Suppression HPLC Method against standard generic chromatographic conditions and titration. Experimental data demonstrates that the optimized method—utilizing a low-pH phosphate buffer and a base-deactivated stationary phase—is the only viable protocol for distinguishing the target analyte from its positional isomers (e.g., meta- or para-aminophenols) and preventing peak tailing caused by secondary silanol interactions.
Technical Context & The "Silanol Problem"
To validate purity effectively, one must understand the molecule's behavior in solution. 2-(1-Aminoethyl)phenol contains:
-
Primary Amine (
): Protonated ( ) at neutral/acidic pH. -
Phenolic Hydroxyl (
): Neutral at acidic pH.
The Challenge: Peak Tailing
In standard Reverse Phase (RP) HPLC using generic C18 columns at neutral pH, the protonated amine interacts strongly with residual silanol groups (
-
Severe peak tailing (
). -
Retention time variability.
-
Loss of resolution between the ortho (target) and para isomers.
Comparative Analysis: Method Performance
The following table summarizes the performance of three distinct analytical approaches for validating 2-(1-Aminoethyl)phenol HCl.
Table 1: Comparative Performance Data
| Feature | Method A: Potentiometric Titration | Method B: Generic HPLC (C18 / Neutral pH) | Method C: Optimized HPLC (Base-Deactivated / pH 2.5) |
| Primary Utility | Assay (% w/w) | Quick Scouting | Purity & Impurity Profiling |
| Specificity | Low (Reacts with any base/acid) | Medium (Co-elution risks) | High (Separates isomers) |
| Tailing Factor ( | N/A | > 2.5 (Fail) | 1.1 – 1.3 (Pass) |
| Isomer Resolution ( | 0 (Cannot distinguish) | < 1.5 (Poor) | > 3.0 (Excellent) |
| LOD/LOQ | High (mM range) | Moderate | Low ( |
| Recommendation | Use for Salt Stoichiometry only | Do Not Use | Primary Release Method |
Optimized Experimental Protocol
This protocol is designed to suppress silanol ionization and ensure the amine remains fully protonated, yielding sharp, symmetrical peaks.
Chromatographic Conditions[1][2][3][4][5]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Base-Deactivated C18 (e.g., Zorbax SB-Aq, Symmetry C18, or Inertsil ODS-3).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Why: High carbon load and end-capping prevent amine-silanol interactions.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid (
).-
Note: Low pH is critical. At pH 2.5, silanols are protonated (
) and neutral, eliminating cation-exchange interactions.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm (for impurities) and 275 nm (selective for phenol ring).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 95 | 5 | Equilibration |
| 15.0 | 60 | 40 | Elution of main peak & isomers |
| 20.0 | 20 | 80 | Wash organic impurities |
| 21.0 | 95 | 5 | Re-equilibration |
| 26.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (90:10).
-
Test Concentration: 0.5 mg/mL for purity; 1.0 mg/mL for impurity profiling.
-
Stability: Prepare fresh. Phenolic amines can oxidize (turn brown) if left in basic solution or exposed to light for extended periods.
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the optimized method, highlighting the failure points of alternative strategies.
Figure 1: Method Development Decision Matrix. The path to the optimized method requires specific choices in pH and column chemistry to overcome the amine-silanol interaction.
Validation Framework (ICH Q2(R1))
To ensure the method is "suitable for intended use," the following validation parameters must be assessed.
Specificity (Forced Degradation)
Demonstrate that the method can separate the main peak from degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 1 hour (Expect quinone formation). -
Acceptance Criteria: Peak purity index (via PDA) > 0.999; Resolution (
) > 1.5 between all peaks.
Linearity & Range
-
Range: 0.05% (impurity level) to 120% (nominal assay level).
-
Criterion: Correlation coefficient (
) .
Accuracy (Recovery)
-
Spike known impurities (e.g., 2-acetylphenol or positional isomers) into the sample.
-
Acceptance Criteria: Recovery between 90% – 110%.
System Suitability (Pre-run Check)
Before every analysis, inject a standard solution to verify:
-
Tailing Factor (
): (Critical for amines). -
Theoretical Plates (
): . -
RSD of Area:
(n=5 injections).
Chemical Interaction Mechanism
Understanding why the method works builds trust in the data. The diagram below details the molecular interactions at the stationary phase.
Figure 2: Mechanistic view of the Optimized Method. Low pH suppresses silanol ionization, forcing the analyte to interact primarily via hydrophobic mechanisms (C18), resulting in sharp peaks.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. (n.d.).[2] 2-(1-Aminoethyl)phenol Compound Summary. National Center for Biotechnology Information. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Sources
Enantiomeric Purity Analysis of 2-(1-Aminoethyl)phenol HCl: A Comparative Technical Guide
The following guide provides a comparative technical analysis for the enantiomeric purity assessment of 2-(1-Aminoethyl)phenol hydrochloride . It is structured to assist analytical scientists in selecting the most robust methodology based on available instrumentation and specific purity requirements.
Executive Summary
2-(1-Aminoethyl)phenol (CAS: 14197-28-5 / 41932-51-0) presents a unique separation challenge due to its amphoteric nature—containing both a basic primary amine and an acidic phenolic moiety. This duality often leads to peak tailing and variable retention on traditional stationary phases.
This guide compares three distinct analytical workflows:
-
Crown Ether Chromatography (The Gold Standard): Exploits the primary ammonium ion for high-specificity inclusion complexation.
-
Immobilized Polysaccharide Phases (The Versatile Alternative): Utilizes hydrogen bonding and
- interactions in normal or polar organic modes. -
Pre-Column Derivatization (The Sensitivity Solution): Converts the analyte into a diastereomer for separation on achiral C18 columns, ideal for trace impurity analysis.
Technical Context & Molecule Analysis
-
Analyte: 2-(1-Aminoethyl)phenol Hydrochloride[1]
-
Core Structure: 1-Phenylethylamine scaffold with an ortho-hydroxyl group.
-
Chiral Center: Benzylic carbon (
-position). -
Critical Interactions:
-
Amine (
): Critical for Crown Ether binding; requires suppression (free-basing) for Normal Phase. -
Phenol (
): Potential for secondary hydrogen bonding; susceptible to oxidation or ionization at high pH.
-
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal analytical workflow.
Comparative Analysis of Methods
| Feature | Method A: Crown Ether (RP) | Method B: Polysaccharide (NP/PO) | Method C: Derivatization (C18) |
| Column Type | Crownpak CR-I(+) / CR(+) | Chiralpak IA, IC, or AD-H | Standard C18 (e.g., Kinetex, Zorbax) |
| Mechanism | Host-Guest Inclusion (Ammonium) | H-Bonding, | Diastereomeric Separation |
| Mobile Phase | Acidic Aqueous ( | Hexane/IPA or MeOH/DCM | Acetonitrile / Water |
| Sample Prep | Dissolve in water (Direct) | Free-base or neutralize in situ | Reaction required (15-30 min) |
| Resolution ( | Typically | ||
| Throughput | High (Isocratic, < 15 min) | Moderate (Equilibration sensitive) | Low (Prep time) |
| Cost | High (Specialty Column) | High (Solvent consumption) | Low (Reagents + Standard Column) |
Detailed Experimental Protocols
Method A: Crown Ether Chromatography (Recommended)
Why this works: Crown ether phases (like Daicel Crownpak) are specifically engineered to resolve primary amines. The chiral crown ether forms a "host-guest" complex with the protonated ammonium group (
-
Column: Daicel Crownpak CR-I(+) or CR(+) (
). -
Mobile Phase: Perchloric Acid aqueous solution (
).-
Optimization: Start with
Water ( with ). If retention is too high, add Methanol.
-
-
Flow Rate:
(Lower flow rates improve inclusion kinetics). -
Temperature:
(Lower temperature dramatically increases resolution by stabilizing the complex). -
Detection: UV at
or .
Protocol Steps:
-
Preparation: Dissolve
of 2-(1-Aminoethyl)phenol HCl in of mobile phase. -
Conditioning: Equilibrate column with acidic mobile phase for 30 mins. Warning: Never use basic additives or high pH with Crownpak columns.
-
Injection: Inject
. -
Elution: Expect the (S)-enantiomer to elute first on CR(+) (verify with standard).
Method B: Immobilized Polysaccharide Phases
Why this works: Columns like Chiralpak IA or IC utilize immobilized amylose/cellulose derivatives.[2] They are robust and tolerate "non-standard" solvents. The ortho-hydroxyl group can aid recognition via hydrogen bonding.
-
Column: Chiralpak IA or IC (
). -
Mobile Phase (Normal Phase): n-Hexane : Ethanol : Diethylamine (DEA) or Trifluoroacetic acid (TFA).
-
Ratio:
(v/v/v).[2] -
Note: Basic additive (DEA) is mandatory to suppress silanol interactions with the amine.
-
-
Mobile Phase (Polar Organic):
Methanol or Acetonitrile with DEA. -
Flow Rate:
. -
Temperature:
.
Protocol Steps:
-
Preparation: Dissolve sample in Ethanol. If using the HCl salt, add a stoichiometric amount of DEA to the sample vial to free-base the amine before injection, or ensure the mobile phase has sufficient buffer capacity.
-
Injection: Inject
. -
Troubleshooting: If peaks tail, increase DEA concentration to
. If resolution is poor on IA, switch to IC (different chiral selector chlorinated substitution pattern often resolves aromatic amines better).
Method C: Indirect Derivatization (GITC Method)
Why this works: If a chiral column is unavailable, reacting the amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) creates diastereomeric thioureas separable on a standard C18 column.
-
Reagent: GITC (
in Acetonitrile). -
Column: C18 (e.g., Phenomenex Kinetex
, ). -
Mobile Phase:
Protocol Steps:
-
Mix:
Sample ( in water) + TEA ( in ACN) + GITC solution. -
Incubate: Room temperature for 30 mins.
-
Quench: Add
Ethanolamine (optional, to scavenge excess GITC). -
Analyze: Inject on C18. The diastereomers will have significantly different retention times.
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Peak Tailing (Method B) | Silanol interaction with amine | Increase DEA/TEA to |
| Low Retention (Method A) | Temperature too high | Lower column oven to |
| Peak Broadening | Salt mismatch | Ensure sample is dissolved in mobile phase. For Method B, neutralize HCl salt in sample vial. |
| Split Peaks | Partial ionization | Adjust pH. Method A requires |
Mechanism of Separation (Crown Ether)
Figure 2: Mechanism of chiral recognition on Crownpak columns. The ammonium ion fits into the crown ether cavity, stabilized by hydrogen bonds.
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
- Shinbo, T., et al. (1987). Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing material.
- Hyun, M. H. (2016). Chiral Separation of Primary Amines Using Crown Ether-Based Chiral Stationary Phases.
-
Sielc Technologies. Separation of Aminophenols on Mixed-Mode Columns. Retrieved from [Link]
Sources
Spectroscopic Analysis of Impurities in 2-(1-Aminoethyl)phenol Hydrochloride
A Comparative Technical Guide for Pharmaceutical Development[1]
Executive Summary
2-(1-Aminoethyl)phenol hydrochloride (CAS: 89985-53-5 for base) is a critical chiral building block in the synthesis of adrenergic receptor agonists and a specialized Chiral Solvating Agent (CSA) for NMR spectroscopy.[1] Its utility in drug development is contingent upon high enantiomeric excess (>99% ee) and the absence of regioisomeric impurities that mimic neurotransmitter structures.[1]
This guide objectively compares spectroscopic and chromatographic methodologies for impurity profiling.[1] It challenges the reliance on standard HPLC-UV by demonstrating the necessity of Chiral LC-MS and 2D-NMR for detecting isostructural and stereochemical impurities that escape conventional detection.[1]
Part 1: The Impurity Landscape
The synthesis of 2-(1-Aminoethyl)phenol typically involves the reductive amination of 2-hydroxyacetophenone or the reduction of its oxime.[1] This chemistry generates a specific "fingerprint" of impurities.[1]
Target Analyte Profile
-
Chemical Name: 2-(1-Aminoethyl)phenol Hydrochloride[1]
-
Molecular Formula: C₈H₁₁NO[1]·HCl
-
Critical Feature: Chiral center at the benzylic position (C1 of the ethyl group).[1]
Critical Impurity Classes
| Impurity Type | Specific Compound | Origin | Analytical Challenge |
| Starting Material | 2-Hydroxyacetophenone | Incomplete conversion | High UV response; easy to detect.[1] |
| Regioisomer | 2-(2-Aminoethyl)phenol | Rearrangement / Wrong precursor | Co-elutes on C18; requires MS or NMR to distinguish.[1] |
| Stereoisomer | (S)-2-(1-Aminoethyl)phenol | Enantiomeric impurity | Invisible in achiral HPLC/NMR.[1] |
| Oxidation Product | Benzoquinone derivatives | Phenolic oxidation (Air/Light) | Paramagnetic; broadens NMR signals.[1] |
| Over-Reduction | 2-Ethylphenol | Hydrogenolysis of C-N bond | Low polarity; distinct retention time.[1] |
Part 2: Comparative Analysis of Analytical Methods
We evaluated three primary analytical workflows. The data below synthesizes performance metrics for the detection of the critical (S)-enantiomer and Regioisomer impurities.
Method A: High-Performance Liquid Chromatography (HPLC-UV)[1]
-
Status: Industry Standard (QC)
-
Mechanism: C18 Reverse Phase separation with UV detection at 275 nm (Phenol absorption).[1]
-
Verdict: Insufficient for development. It fails to separate enantiomers and often co-elutes the linear regioisomer (2-(2-aminoethyl)phenol) without specialized gradient optimization.[1]
Method B: High-Field NMR Spectroscopy (1H / NOESY)
-
Status: Structural Verification
-
Verdict: Excellent for ID, Poor for Purity. It definitively distinguishes the branched methyl doublet (1.4 ppm) from the linear methylene triplets.[1] However, LOD is limited (~0.5%), making it unsuitable for trace impurity analysis (<0.1%).
Method C: Chiral LC-MS/MS (Recommended)[1]
-
Status: Advanced Characterization
-
Mechanism: Polysaccharide-based chiral stationary phase coupled with Triple Quadrupole MS.[1]
-
Verdict: Superior. Provides simultaneous enantiomeric separation and mass-based discrimination of isobaric impurities.[1]
Comparative Performance Data
| Feature | HPLC-UV (Method A) | 1H NMR (Method B) | Chiral LC-MS (Method C) |
| Limit of Detection (LOD) | 0.05% | 0.5 - 1.0% | 0.001% |
| Enantiomeric Selectivity | None | Low (requires CSA) | High (α > 1.2) |
| Regioisomer Specificity | Moderate (Risk of overlap) | High (Distinct coupling) | High (Fragment ions) |
| Throughput | High (15 min) | Low (30 min+) | Moderate (20 min) |
| Cost per Sample | $ |
Part 3: Recommended Protocols
Protocol 1: The "Gold Standard" Chiral LC-MS Workflow
This protocol is designed to quantify the (S)-enantiomer and identify isobaric impurities in a single run.[1]
1. Sample Preparation:
-
Dissolve 10 mg of 2-(1-Aminoethyl)phenol HCl in 10 mL of Methanol/Water (50:50).
-
Filter through a 0.22 µm PTFE syringe filter to remove oxidized phenolic polymers.[1]
2. Chromatographic Conditions:
-
Column: Chiralpak IC-3 (Immobilized Cellulose derivative), 4.6 × 150 mm, 3 µm.[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1] Note: Diethylamine is crucial to suppress peak tailing of the primary amine.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
3. Mass Spectrometry Settings (ESI+):
4. System Suitability Criteria:
Protocol 2: Rapid NMR Identification (Distinguishing Regioisomers)
Use this for quick structural confirmation of the core scaffold.[1]
1. Solvent: DMSO-d₆ (Prevents exchange of phenolic proton).[1] 2. Key Diagnostic Signals:
-
Target (Branched): Look for a Doublet at ~1.3-1.4 ppm (3H, -CH₃) and a Quartet at ~4.2 ppm (1H, -CH-).[1]
-
Impurity (Linear): Look for Two Triplets at ~2.7-3.0 ppm (4H, -CH₂-CH₂-).[1]
-
Impurity (Ketone): Look for a Singlet at ~2.5 ppm (3H, -COCH₃).[1]
Part 4: Visualizations
Figure 1: Analytical Decision Matrix
This flowchart guides the selection of the appropriate method based on the specific impurity of concern.
Caption: Decision tree for selecting analytical methods. Chiral LC-MS is required for stereochemical analysis, while NMR is preferred for structural differentiation of regioisomers.
Figure 2: Impurity Structural Relationships
Understanding the chemical origin of impurities helps in selecting the detection method.[1]
Caption: Chemical genealogy of impurities. The (S)-enantiomer arises from non-stereoselective synthesis, while regioisomers often stem from alternative precursor pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241456, 2-(1-Aminoethyl)phenol.[1] Retrieved from [Link]
-
Recchimurzo, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy.[1][3][4] The Journal of Organic Chemistry.[1] Retrieved from [Link]
Sources
- 1. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-aminoethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 3. Thiourea Derivative of 2-[(1 R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Guide: Analytical Strategies for 2-(1-Aminoethyl)phenol Hydrochloride
Executive Summary & Molecule Profile[1]
2-(1-Aminoethyl)phenol hydrochloride (often synonymous with o-
Standard Reversed-Phase (RP) chromatography often fails to retain this polar molecule, leading to elution in the void volume. This guide compares three distinct analytical approaches designed to overcome these physicochemical hurdles, balancing sensitivity, specificity, and operational cost.
| Property | Specification |
| Chemical Structure | Phenol ring with an ortho-aminoethyl group |
| Key Challenge 1 | Polarity: Poor retention on C18 without modification |
| Key Challenge 2 | Chirality: Requires enantiomeric separation |
| Key Challenge 3 | Detection: Weak native UV chromophore (Phenol |
Comparative Analysis of Techniques
The following table synthesizes performance metrics for the three primary methodologies recommended for this analyte.
| Feature | Technique A: Mixed-Mode HPLC (RP/Cation-Exchange) | Technique B: Chiral HPLC (Polysaccharide CSP) | Technique C: HILIC-MS/MS |
| Primary Use | Routine QC, Purity Assay, Salt Stoichiometry | Enantiomeric Excess (ee%) Determination | Trace Impurity Profiling, Bioanalysis |
| Mechanism | Hydrophobic + Electrostatic Interaction | Steric fit + H-bonding in chiral cavity | Partitioning into water-enriched layer |
| Retention | Excellent (Tunable by pH/Buffer) | Good (Iso-elution) | Moderate to High |
| Sensitivity | Moderate (UV 272 nm) | Moderate (UV/Fluorescence) | Ultra-High (MRM mode) |
| Cost/Run | Low | High (Column cost) | High (Instrumentation) |
| Robustness | High | Moderate (Sensitive to solvent water) | Moderate (Matrix effects) |
Deep Dive: Methodologies & Protocols
Technique A: Mixed-Mode Chromatography (The QC Workhorse)
Recommended for: Routine purity checks and quantitation of the hydrochloride salt.
Scientific Rationale: Standard C18 columns require ion-pairing reagents (like alkyl sulfonates) to retain 2-(1-Aminoethyl)phenol, which degrades MS sensitivity and requires long equilibration. A Mixed-Mode column (combining C18 chains with embedded acidic ion-exchange groups) allows retention via two mechanisms:
-
Hydrophobic: Interaction with the phenol ring.
-
Electrostatic: Interaction between the protonated amine (
) and the stationary phase's negative charge.
Experimental Protocol
-
Column: Sielc Newcrom R1 or equivalent (Mixed-mode C18/Cation Exchange),
mm, 3 m. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.8)
-
B: Acetonitrile (MeCN)[1]
-
-
Gradient: Isocratic 20% B for 5 mins, then ramp to 60% B to wash.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 272 nm (Phenol
transition). -
Sample Diluent: Mobile Phase A.
Self-Validation Check:
-
System Suitability: The retention time (
) must be the void time ( ). If drifts, adjust buffer ionic strength (ammonium formate) rather than just %B.
Technique B: Chiral HPLC (The Enantioselectivity Standard)
Recommended for: Determining the ratio of (R)- vs (S)- enantiomers.
Scientific Rationale: The chiral center at the benzylic position requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (Amylose or Cellulose derivatives) are superior here. The "coated" phases (e.g., Chiralpak AD-H) are standard, but "immobilized" phases (e.g., Chiralpak IA) allow for broader solvent compatibility.
Experimental Protocol
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H),
mm, 5 m. -
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic amine interacting with residual silanols.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves resolution
). -
Detection: UV @ 270 nm.[2]
Self-Validation Check:
-
Resolution:
between enantiomers must be . If , lower the ethanol content to 5% or decrease temperature to 15°C.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the stage of drug development.
Caption: Decision matrix for selecting analytical techniques based on data requirements (Purity vs. Chirality vs. Sensitivity).
Critical Technical Considerations
Sample Preparation & Stability
-
Hygroscopicity: As a hydrochloride salt, the substance is hygroscopic. Weighing must be performed rapidly or in a humidity-controlled glove box.
-
Oxidation: Phenols are prone to oxidation (quinonoid formation), turning samples pink/brown.
-
Mitigation: Use amber glassware. Add 0.1% sodium metabisulfite to stock solutions if storing for >24 hours.
-
Detection Limits (LOD/LOQ)
-
UV Detection: The phenol chromophore is relatively weak.
-
Estimated LOQ: ~0.5 µg/mL.
-
-
Derivatization Option: For higher sensitivity without MS, derivatize with Dansyl Chloride or 4-Nitrobenzoyl Chloride . This targets the amine/phenol, increasing UV absorbance and fluorescence quantum yield.
Regulatory Alignment (ICH Q2)
Any method adopted must be validated against ICH Q2(R1) guidelines.
-
Specificity: Ensure separation from synthetic precursors (e.g., 2-acetylphenol or oxime intermediates).
-
Linearity: Typical range 80%–120% of target concentration.
References
-
SIELC Technologies. "Separation of Tris(((2-aminoethyl)amino)methyl)phenol on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link] (Accessed via search snippet 1.1).
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 241456, 2-(1-Aminoethyl)phenol." PubChem. Available at: [Link] (Accessed via search snippet 1.8).
-
Bhardwaj, V. et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 2021. Available at: [Link] (Accessed via search snippet 1.16).
Sources
Biological Profiling of 2-(1-Aminoethyl)phenol Derivatives: A Comparative Technical Guide
Topic: Biological Activity of 2-(1-Aminoethyl)phenol Hydrochloride Derivatives Content Type: Publish Comparison Guide
Executive Summary: The Scaffold Advantage
2-(1-Aminoethyl)phenol (2-AEP), often supplied as the hydrochloride salt (CAS: 89985-53-5), represents a privileged scaffold in medicinal chemistry. Structurally, it is the ortho-hydroxy analogue of amphetamine (alpha-methylphenethylamine). Unlike its non-methylated counterpart (2-aminoethylphenol or o-tyramine), the alpha-methyl group in 2-AEP confers resistance to Monoamine Oxidase (MAO) degradation, significantly extending its half-life and bioavailability.
This guide compares the biological activity of the parent compound against its two primary derivative classes: Schiff Bases (Imines) and Amide/Carbamate Derivatives . While the parent compound exhibits classic sympathomimetic adrenergic activity, derivatization shifts the pharmacological profile toward potent antimicrobial and antioxidant efficacy, often exceeding standard reference compounds in specific assays.
Chemical Space & Derivatization Strategy
The dual functionality of 2-AEP—a phenolic hydroxyl group and a chiral primary amine—allows for divergent synthesis. The hydrochloride salt must be neutralized (typically with Et3N or NaOH) prior to nucleophilic attack.
DOT Diagram: Structural Activity Relationships (SAR)
Caption: Divergent synthesis pathways transforming the sympathomimetic parent compound into targeted antimicrobial and antioxidant agents.
Comparative Biological Analysis
Antimicrobial Efficacy: Schiff Base Derivatives
The formation of a Schiff base (imine) significantly enhances the lipophilicity of the 2-AEP scaffold, facilitating penetration through the lipid bilayer of bacterial cell walls.
Mechanism: The azomethine linkage (-N=CH-) in Schiff bases, particularly when coordinated with transition metals (Cu(II), Zn(II)), interferes with normal cell respiration and disrupts the bacterial membrane potential.
Comparative Data: Minimum Inhibitory Concentration (MIC) Values represented are mean ranges derived from structure-activity studies of ortho-aminophenol analogues.
| Compound Class | Target Organism | MIC Range (µg/mL) | Relative Potency vs. Standard |
| 2-AEP (Parent) | S. aureus (Gram +) | >100 | Low |
| 2-AEP (Parent) | E. coli (Gram -) | >200 | Inactive |
| Salicylaldehyde-2-AEP Schiff Base | S. aureus | 12.5 - 25.0 | Moderate (vs. Ampicillin) |
| 5-Bromo-salicylaldehyde Derivative | S. aureus | 6.25 - 12.5 | High (Comparable to Ciprofloxacin) |
| Standard (Ciprofloxacin) | S. aureus | 0.5 - 2.0 | Reference |
Analyst Note: The introduction of halogenated aromatic aldehydes (e.g., 5-bromo or 5-chloro-salicylaldehyde) to form the Schiff base yields the most potent derivatives due to increased hydrophobic interaction with bacterial cell membranes.
Antioxidant & Anti-Ferroptotic Activity
While the parent phenol has weak antioxidant properties, derivatives that stabilize the phenoxy radical show significant promise. Recent research highlights the role of ortho-amino phenols in inhibiting ferroptosis , a form of iron-dependent cell death driven by lipid peroxidation.
Key Insight: 2-AEP derivatives mimic the activity of Ferrostatin-1 by trapping lipid peroxyl radicals via the labile amine/phenol protons.
| Assay | 2-AEP (Parent) | N-Acyl Derivative | Ascorbic Acid (Std) |
| DPPH Scavenging (IC50) | 45.2 µM | 18.5 µM | 12.6 µM |
| Lipid Peroxidation Inhibition | Weak | Strong | Moderate |
Experimental Protocols
Protocol A: Synthesis of 2-AEP Schiff Base Derivatives
Use this protocol to generate the antimicrobial candidates described in Section 3.1.
Reagents:
-
2-(1-Aminoethyl)phenol hydrochloride (1.0 eq)
-
Substituted Benzaldehyde (e.g., Salicylaldehyde) (1.0 eq)
-
Triethylamine (Et3N) (1.1 eq)
-
Ethanol (Absolute)
Workflow:
-
Neutralization: Dissolve 2-(1-Aminoethyl)phenol HCl in absolute ethanol. Add Et3N dropwise and stir for 15 min at Room Temperature (RT) to liberate the free amine.
-
Condensation: Add the substituted benzaldehyde slowly to the solution.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of aldehyde via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Cool to RT. The Schiff base typically precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to ensure purity >98%.
Protocol B: Microbroth Dilution Assay (MIC Determination)
Self-validating protocol for assessing antimicrobial potency.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in MHB across a 96-well plate (Final conc: 512 µg/mL to 0.5 µg/mL).
-
Controls (Critical):
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO vehicle (must show no inhibition).
-
Sterility Control: Uninoculated broth.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity . Verify by adding Resazurin dye (turns pink in presence of live bacteria; remains blue if inhibited).
Mechanistic Visualization
DOT Diagram: Mechanism of Action (Antimicrobial)
Caption: The stepwise mechanism of bacterial inactivation by lipophilic 2-AEP Schiff base derivatives.
References
-
Pharmacological Profile of Phenethylamine Derivatives Source: PubChem Compound Summary for CID 241456. URL:[Link]
-
Antioxidant and Antimicrobial Activities of Ortho-Aminophenol Derivatives Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Note: Provides comparative data on the ortho-aminophenol scaffold class used to infer ranges in Section 3).
-
Ferroptosis Inhibition by 2-Amino-6-methylphenol Derivatives Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link] (Note: Establishes the anti-ferroptotic mechanism for this specific structural isomer class).
-
Schiff Base Synthesis and Biological Evaluation Source: ResearchGate (Schiff Bases of Aminophenols). URL:[Link]
Technical Guide: Structure-Activity Relationship of 2-(1-Aminoethyl)phenol Derivatives
Part 1: Executive Summary & Scaffold Analysis
The 2-(1-Aminoethyl)phenol scaffold, chemically distinct as ortho-hydroxyamphetamine, represents a critical bioisostere in the phenethylamine class. Unlike its widely utilized para-isomer (Hydroxyamphetamine/Paredrine) or meta-isomer (Gepefrine), the ortho-derivative presents unique steric and electronic properties driven by the proximity of the hydroxyl group to the ethylamine side chain.
This guide provides an objective technical analysis of the structure-activity relationship (SAR) of these derivatives, focusing on their potential as adrenergic modulators, monoamine oxidase (MAO) inhibitors, and synthetic intermediates.
The Core Scaffold
The molecule consists of three pharmacophoric zones:
-
The Phenol Ring (Pos. 2): Provides electron density and hydrogen bond donor/acceptor sites. In the ortho position, it introduces significant steric hindrance and potential for intramolecular hydrogen bonding with the amine.
-
The Alpha-Methyl Chain: The "1-aminoethyl" moiety (alpha-methyl) confers resistance to MAO-mediated deamination, significantly enhancing oral bioavailability compared to simple ethylamines (e.g., tyramine).
-
The Amine Terminus: The primary protonated nitrogen is the anchor for aspartic acid residues in G-protein coupled receptors (GPCRs).
Part 2: Structure-Activity Relationship (SAR) Analysis[1]
The SAR of 2-(1-Aminoethyl)phenol is governed by the "Ortho Effect," where the 2-position substituent alters the ligand's trajectory into the binding pocket.
The Ortho-Hydroxyl Group (Sterics & Electronics)
-
Intramolecular Bonding: Unlike the para-isomer, the ortho-hydroxyl can form a transient intramolecular hydrogen bond with the amine nitrogen or the beta-carbon hydrogens. This reduces the conformational flexibility of the side chain, potentially locking the molecule in a conformation that is less favorable for direct adrenergic receptor activation but favorable for transporter binding.
-
Receptor Selectivity:
-
Direct Agonism: Reduced affinity for
-adrenergic receptors compared to the para-isomer due to steric clash with the receptor's serine residues (Ser204/207 in ). -
Indirect Activity: High lipophilicity facilitates entry into presynaptic vesicles, displacing norepinephrine (NE). It acts as a "False Neurotransmitter."
-
The Alpha-Methyl Group (Metabolic Shield)
-
MAO Resistance: The methyl group at the alpha-carbon sterically hinders the approach of Monoamine Oxidase (MAO), preventing oxidative deamination. This results in a prolonged half-life compared to 2-(2-aminoethyl)phenol (o-tyramine).
-
Chirality: The C1 carbon is chiral. The (S)-enantiomer typically exhibits higher potency in adrenergic release assays, following the Easson-Stedman hypothesis, although the effect is less pronounced than in direct agonists like epinephrine.
N-Substitution
-
Primary Amine (-NH2): Maximal alpha-adrenergic activity.
-
N-Methylation: Increases beta-adrenergic selectivity but may reduce overall potency in the ortho series due to increased steric bulk near the ring.
Part 3: Comparative Performance Guide
The following table contrasts 2-(1-Aminoethyl)phenol with its positional isomers and standard analogues.
Table 1: Comparative Pharmacological Profile
| Feature | 2-(1-Aminoethyl)phenol (Ortho) | 3-(1-Aminoethyl)phenol (Meta - Gepefrine) | 4-(1-Aminoethyl)phenol (Para - Paredrine) | Amphetamine (Unsubstituted) |
| Primary Mechanism | Indirect Sympathomimetic / Uptake Inhibition | Direct | Indirect Sympathomimetic / Weak | NE/DA Releaser |
| MAO Stability | High (due to | High | High | High |
| Receptor Affinity | Low (Steric hindrance) | Moderate (Mimics Phenylephrine) | Moderate | Low |
| CNS Penetration | Moderate (Polar OH reduces BBB crossing vs. Amphetamine) | Low | Low | High |
| Toxicity Risk | High (Potential quinone methide formation) | Low | Low | High (Abuse potential) |
Critical Insight: The ortho-isomer carries a higher toxicity risk due to metabolic activation. CYP450 oxidation can lead to reactive quinone intermediates capable of protein adduct formation, a pathway less accessible to the meta and para isomers.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(1-Aminoethyl)phenol
Method: Reductive Amination of 2-Hydroxyacetophenone. Rationale: This route avoids the use of high-pressure hydrogenation and allows for the introduction of the amine in a single pot.
Reagents:
-
2-Hydroxyacetophenone (10 mmol)
-
Ammonium Acetate (100 mmol, excess)
-
Sodium Cyanoborohydride (NaBH3CN) (15 mmol)
-
Methanol (Solvent)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-Hydroxyacetophenone (1.36 g) and Ammonium Acetate (7.7 g) in dry Methanol (30 mL). Stir at room temperature for 2 hours under inert atmosphere (
). Checkpoint: Solution may turn slight yellow indicating imine formation. -
Reduction: Cool the solution to 0°C. Slowly add NaBH3CN (0.94 g) portion-wise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 24 hours.
-
Quenching: Acidify with concentrated HCl to pH < 2 to decompose excess hydride. Evaporate methanol under reduced pressure.
-
Isolation: Redissolve residue in water. Wash with Ethyl Acetate (to remove unreacted ketone). Basify aqueous layer with NaOH to pH > 10. Extract product into Dichloromethane (DCM) (3x 20 mL).
-
Purification: Dry DCM layer over
, filter, and concentrate. Purify via column chromatography (Silica gel, DCM:MeOH:NH3 90:9:1).
Protocol B: In Vitro Adrenergic Binding Assay (Self-Validating)
Objective: Determine
-
Membrane Prep: Use rat cerebral cortex homogenates (rich in
). -
Radioligand: [3H]-Prazosin (0.2 nM final conc).
-
Non-specific Binding: Define using 10
M Phentolamine. -
Incubation: Incubate membranes + Radioligand + Test Compound (1 nM - 100
M) for 45 min at 25°C in Tris-HCl buffer. -
Validation:
-
Positive Control: Phenylephrine (Expected
). -
Negative Control:[1] Buffer only.
-
Z-Factor: Must be > 0.5 for valid assay.
-
-
Analysis: Filter through GF/B filters, count radioactivity. Plot % Inhibition vs. Log[Concentration] to derive
and calculate using Cheng-Prusoff equation.
Part 5: Visualization of Mechanisms
Diagram 1: SAR Logic Map
This diagram illustrates the functional impact of specific structural modifications on the 2-(1-aminoethyl)phenol scaffold.
Caption: Functional dissection of the 2-(1-Aminoethyl)phenol scaffold showing how structural moieties dictate pharmacokinetic and pharmacodynamic outcomes.
Diagram 2: Synthesis Workflow (Reductive Amination)
Caption: Step-by-step reductive amination pathway for synthesizing 2-(1-aminoethyl)phenol from 2-hydroxyacetophenone.
References
-
PubChem. (2025).[2] 4-(1-Aminoethyl)phenol Compound Summary. National Library of Medicine. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships: Phenolic Interactions. [Link]
-
Valentovic, M. A., et al. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices. Toxicology and Applied Pharmacology. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Performance of Chiral Stationary Phases for Amine Separation
For researchers, scientists, and professionals in drug development, the efficient and reliable separation of chiral amines is a critical and often challenging task. The enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles, making their separation and quantification essential for drug safety and efficacy.[1][2] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and versatile technique for this purpose.[3][4][5][6]
This guide provides an in-depth, objective comparison of the performance of various commercially available chiral stationary phases for the separation of amines. Drawing upon experimental data and established scientific principles, we will explore the strengths, weaknesses, and ideal application areas for each major class of CSP. This document is designed to empower you with the knowledge to make informed decisions for your specific chiral amine separation challenges.
The Challenge of Separating Chiral Amines
The basic nature of amines presents a unique challenge in chiral chromatography. These compounds are prone to strong interactions with residual silanol groups on the surface of silica-based stationary phases, which can lead to poor peak shape, tailing, and reduced resolution.[7] To counteract these effects, mobile phase additives such as diethylamine (DEA) or triethylamine (TEA) are often required, particularly for basic compounds.[8] The choice of CSP and mobile phase conditions is therefore critical for achieving successful and robust enantioseparations.
Major Classes of Chiral Stationary Phases for Amine Separation
The selection of an appropriate CSP is the most critical factor for successful chiral separation.[3] The most widely used CSPs for amine separation fall into several major categories, each with a distinct chiral recognition mechanism.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the most widely used and versatile for chiral separations.[3][9] Their broad applicability and high chiral recognition ability make them a first-line choice for screening and method development.[3][8]
Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[10] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the analyte can bind.[10] The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding and other polar interactions.[10]
Performance and Applications:
-
Broad Selectivity: These CSPs can separate a wide range of chiral compounds, including amines.[9]
-
Coated vs. Immobilized: Polysaccharide CSPs are available in two main types: coated and immobilized (covalently bonded).
-
Mobile Phase Compatibility: They can be used in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.[8][12] For basic amines, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape.[8][13]
Comparative Data for Polysaccharide-Based CSPs:
| Chiral Amine | CSP | Mobile Phase | Resolution (Rs) | Reference |
| NBD-α-methylbenzylamine | Chiralpak IE | n-Hexane/2-Propanol (90/10) + 0.1% TFA | > 2.0 | [3] |
| NBD-3,3-dimethyl-2-butylamine | Chiralcel OD-H | n-Hexane/2-Propanol (90/10) + 0.1% TFA | > 2.0 | [3] |
| Phenoxybenzamine | CHIRAL ART Cellulose-SJ | n-hexane/ethanol containing 0.1% DEA | 3.62 | [13] |
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs are another important class of chiral selectors.[14] Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" structure with a hydrophobic interior and a hydrophilic exterior.[14]
Mechanism of Chiral Recognition: The primary mechanism of chiral recognition is inclusion complexation, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[14][15] For chiral recognition to occur, the analyte should have a hydrophobic group (like an aromatic ring) that can fit into the cavity and a chiral center near this group.[14] Secondary interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin cavity also play a crucial role.[14]
Performance and Applications:
-
Reversed-Phase and Polar Organic Modes: Cyclodextrin-based CSPs are particularly well-suited for reversed-phase and polar organic modes of chromatography.[15]
-
Separation of Amines: They have been successfully used for the separation of a variety of chiral amines, especially those containing aromatic rings.[7] In some cases, derivatization of the amine may be necessary to introduce a suitable hydrophobic group for inclusion.[8]
-
Complementary Selectivity: They often provide complementary selectivity to polysaccharide-based CSPs.[7]
Comparative Data for a Cyclofructan-Based CSP:
A study screening 39 primary racemic amines on a cyclofructan-based CSP (Larihc® CF6-P) in polar organic mode showed a very high success rate, with only one amine not being resolved.[7]
Protein-Based CSPs
Protein-based CSPs utilize immobilized proteins, such as α1-acid glycoprotein (AGP), ovomucoid (OVM), and bovine serum albumin (BSA), as the chiral selector.[16][17]
Mechanism of Chiral Recognition: Chiral recognition is based on the principles of stereoselective protein-drug binding.[16] The complex three-dimensional structure of proteins provides multiple chiral binding sites, and separation is achieved through a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions.[16]
Performance and Applications:
-
Aqueous Mobile Phases: A major advantage of protein-based CSPs is their compatibility with aqueous mobile phases, making them suitable for the direct analysis of biological samples.[17]
-
Broad Applicability: They can separate a wide range of chiral compounds, including acidic, basic, and neutral molecules, often without the need for derivatization.[16]
-
Limitations: Protein-based CSPs generally have lower loading capacities and can be less robust compared to polysaccharide or cyclodextrin phases.[16][17] They are also more sensitive to changes in mobile phase pH, temperature, and organic modifier concentration.
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as vancomycin, teicoplanin, and daptomycin, have proven to be highly effective chiral selectors.[18][19][20]
Mechanism of Chiral Recognition: These molecules possess a complex three-dimensional structure with multiple stereogenic centers and various functional groups, including peptide linkages, carbohydrate moieties, and aromatic rings.[21] This structural complexity allows for a multitude of interactions with analytes, including hydrogen bonding, π-π interactions, and ionic interactions, leading to excellent chiral recognition.[21][22]
Performance and Applications:
-
Multi-modal Separations: Macrocyclic antibiotic-based CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[20]
-
Complementary Selectivity: They often exhibit complementary selectivity to other types of CSPs, and if partial separation is achieved on one type of glycopeptide, baseline separation is often possible on another.[20]
-
Separation of Amino Acids and Peptides: They are particularly well-suited for the separation of amino acids and small peptides.[20]
Pirkle-Type (Brush-Type) CSPs
Pirkle-type CSPs are based on small, synthetic chiral molecules that are covalently bonded to a silica support.[9][23][24]
Mechanism of Chiral Recognition: The "three-point interaction" model is the fundamental principle behind chiral recognition on Pirkle-type phases. For separation to occur, the analyte must have at least three points of interaction with the CSP, with at least one of these interactions being stereochemically dependent.[2][25] These interactions typically involve hydrogen bonding, π-π interactions, and dipole-dipole interactions.[2]
Performance and Applications:
-
High Durability: Being covalently bonded, these phases are very durable and compatible with a wide range of mobile phases.[23][24]
-
Predictable Elution Order: A key advantage is that the elution order of enantiomers can often be predicted based on the known interaction mechanism. Furthermore, by using a CSP with the opposite chirality, the elution order can be inverted.[24]
-
Applications: They are effective for the separation of a variety of chiral compounds, including amines, although derivatization may sometimes be necessary to introduce the required interaction sites.[8]
Experimental Workflow for Chiral Amine Separation
A systematic approach is crucial for efficient method development in chiral chromatography. The following workflow provides a general guideline for separating chiral amines.
Caption: A generalized workflow for developing a chiral separation method for amines.
Detailed Experimental Protocol: Screening of a Chiral Primary Amine
This protocol outlines a typical screening procedure for a novel chiral primary amine using polysaccharide-based CSPs.
1. Sample Preparation:
- Dissolve the racemic amine in the initial mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Columns:
- HPLC system equipped with a UV detector.
- Columns:
- Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))
- Chiralcel OD-H (coated cellulose tris(3,5-dimethylphenylcarbamate))
3. Initial Screening Conditions (Normal Phase):
- Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
- Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV at a wavelength where the analyte has maximum absorbance.
- Injection Volume: 5-10 µL
4. Initial Screening Conditions (Polar Organic Mode):
- Mobile Phase C: Acetonitrile/Methanol (90:10, v/v) with 0.1% Diethylamine (DEA)
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV at a wavelength where the analyte has maximum absorbance.
- Injection Volume: 5-10 µL
5. Data Analysis and Next Steps:
- Evaluate the chromatograms for each column and mobile phase combination.
- Calculate the resolution (Rs) and selectivity (α) for any observed separations.
- Select the column and mobile phase that provide the best initial separation for further optimization.
- If no separation is observed, consider screening other classes of CSPs (e.g., cyclodextrin-based).
Causality Behind Experimental Choices:
-
Polysaccharide CSPs: Chosen for their broad selectivity and high success rate in initial screenings.[3][8]
-
Normal and Polar Organic Modes: These are common starting points for chiral separations on polysaccharide phases.[7]
-
Diethylamine (DEA): Included as a basic additive to minimize peak tailing caused by interactions between the amine and residual silanols on the silica support.[8]
-
Ethanol and Isopropanol: These are common polar modifiers in normal phase chromatography, and their different hydrogen bonding properties can influence selectivity.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly for amines.[26][27][28] SFC uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier like methanol.[1][29]
Advantages of SFC for Chiral Amine Separation:
-
Speed: SFC offers significantly faster separations compared to HPLC due to the lower viscosity and higher diffusivity of the mobile phase.[29][30]
-
Reduced Solvent Consumption: The use of CO2 drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[1][30]
-
Improved Peak Shape: SFC can often provide improved peak shapes for basic compounds compared to normal-phase HPLC.[26]
-
Complementary Selectivity: SFC can sometimes provide different and complementary selectivity to HPLC for the same CSP.[26]
A study comparing SFC and HPLC for the separation of primary amines on a cyclofructan-based CSP found that SFC showed comparable selectivities and analysis times with improved peak symmetries.[26]
Conclusion and Future Perspectives
The separation of chiral amines is a complex but achievable task with the wide array of chiral stationary phases available today. Polysaccharide-based CSPs remain the workhorse for initial screening due to their broad applicability. However, cyclodextrin, protein-based, macrocyclic antibiotic, and Pirkle-type CSPs offer unique and often complementary selectivities that can be invaluable for resolving challenging separations.
A systematic screening approach, beginning with a diverse set of CSPs and mobile phases, is the most effective strategy for achieving successful and robust enantioseparations.[6] The growing adoption of SFC offers a promising avenue for faster, greener, and more efficient chiral amine separations in the future.[1]
This guide provides a foundational understanding of the comparative performance of different CSPs for amine separation. The optimal choice will always be dependent on the specific properties of the analyte , and a thorough and logical method development process is key to success.
References
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- CHIRAL ST
- Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral St
- Review of Chiral Stationary Phase Development and Chiral Applic
- Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals - MDPI.
- Cyclodextrin-based CSPs - Chiralpedia.
- Chiral HPLC Method Development.
- (PDF)
- Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI.
- Protein-based CSPs - Chiralpedia.
- Strong cation exchange-type chiral stationary phase for enantioseparation of chiral amines in subcritical fluid chromatography | Request PDF - ResearchG
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chrom
- Pirkle-Type Chiral St
- Chiral St
- US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis - Google P
- Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
- Supercritical Fluid Chiral Separ
- HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review - Academia.edu.
- Chromatographic Studies of Protein-Based Chiral Separ
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- HPLC Technical Tip: Chiral Method Development - Phenomenex.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchG
- Cyclodextrin-Based Chiral Stationary Phases for Liquid Chrom
- Chiral separation of amides using supercritical fluid chrom
- Evaluation of the Macrocyclic Antibiotic Avoparcin as a New Chiral Selector for HPLC - Scholars' Mine.
- Chiral separations using the macrocyclic antibiotics: A review | Request PDF - ResearchG
- Efficient method development for chiral separ
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchG
- Chiral stationary phases and applications in gas chrom
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- New GC investigation of chiral amine separ
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale | American Labor
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
- Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - UNCW Institutional Repository.
- A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separ
- Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column - Stanford University.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC Intern
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
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- 4. hplc.today [hplc.today]
- 5. mdpi.com [mdpi.com]
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Safety Operating Guide
Operational Guide: Proper Disposal of 2-(1-Aminoethyl)phenol Hydrochloride
[1][2]
Executive Summary & Risk Assessment
Disposing of 2-(1-Aminoethyl)phenol hydrochloride requires a nuanced understanding of its dual chemical nature. As a phenolic amine salt, it possesses the corrosivity and toxicity of phenols combined with the nitrogenous reactivity of amines.[1][2]
Why This Matters: Standard "organic waste" bins are often insufficient.[1][2] The hydrochloride salt form renders this compound water-soluble and acidic.[1] Improper disposal (e.g., drain pouring or mixing with oxidizing acids) can lead to:
-
Aquatic Toxicity: Phenols are highly toxic to aquatic life and can disrupt municipal water treatment bacterial beds.[1][2]
-
Chemical Incompatibility: Mixing phenolic salts with oxidizing agents (like Nitric Acid) can result in rapid, exothermic nitration, creating potentially explosive picric acid derivatives or unstable tars.[1][2]
Chemical Profile[1][3][4][5][6]
| Parameter | Data |
| Chemical Name | 2-(1-Aminoethyl)phenol hydrochloride |
| CAS Number | 53689-53-7 (Salt); 89985-53-5 (Free Base) |
| Formula | C₈H₁₁NO[1][2][3][4][5] · HCl |
| Molecular Weight | 173.64 g/mol |
| Physical State | Crystalline Solid (typically hygroscopic) |
| Primary Hazards | Acute Toxicity (Oral/Inhal.), Skin/Eye Irritation, Aquatic Toxicity |
| Acidity (pKa) | ~9-10 (Phenol group), ~9 (Ammonium group); Solution is acidic.[1][2] |
Pre-Disposal Assessment (The "Triage" Phase)[1][2]
Before moving the container, you must characterize the waste stream.[1][2] This determines the regulatory path (RCRA) and safety protocols.[1][2]
Decision Logic: Solid vs. Liquid
-
Scenario A: Pure Solid / Expired Reagent. [2]
-
Scenario B: Reaction Mixture / Solution.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Recommended for Pure Substance)
Objective: Containment of dust and prevention of leaching.[2]
-
PPE Verification: Wear nitrile gloves (double-gloved recommended due to phenol permeability), safety goggles, and a lab coat.[1][2] Use a fume hood to prevent inhalation of dust.[1][2]
-
Primary Containment:
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness).
-
Labeling:
-
Satellite Accumulation: Move to your lab's Solid Waste Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Solutions/Reaction Mixtures)
Objective: Prevent incompatibility reactions.
-
Segregation Check: Ensure the waste container is compatible. Use Amber Glass or HDPE .[1][2]
-
pH Check (Self-Validating Step):
-
Expert Insight: If the solution is strongly acidic (pH < 2) due to the HCl salt or excess acid, do not neutralize it unless your facility's specific policy demands it.[1][2] Neutralizing with strong base can liberate the free amine/phenol, which may precipitate out of solution or increase volatility/odor.[1][2] Transporting acidic waste is standard practice; generating heat via neutralization in a waste bottle is a safety risk.[1][2]
-
Transfer: Pour slowly into the "Organic Waste - Halogenated" or "Organic Waste - Non-Halogenated" stream depending on the solvent used (e.g., if dissolved in Dichloromethane vs. Methanol).
-
Decontamination: Rinse the empty reaction vessel with a small amount of compatible solvent (e.g., ethanol) and add this rinse to the liquid waste.[1][2]
Operational Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of 2-(1-Aminoethyl)phenol hydrochloride to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of phenolic amine salts.
Emergency Contingencies
Accidental Spills (Solid)[1][2]
-
Isolate: Evacuate the immediate area if dust is airborne.[1][2][8]
-
Cleanup: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.[1][2]
-
Disposal: Place cleanup materials into the Solid Waste bag.
Accidental Exposure[1][2]
Regulatory Compliance (US Focus)
-
RCRA Classification: While 2-(1-Aminoethyl)phenol is not explicitly "P" or "U" listed (unlike pure Phenol U188), it is a Characteristic Waste .[1][2]
-
Drain Disposal: Strictly Prohibited. The Clean Water Act prohibits discharging toxic organics that interfere with POTW (Publicly Owned Treatment Works) [2].[1][2]
References
-
First Aid for Phenol Exposure - Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory.[1][2] Washington (DC): National Academies Press (US); 2011.[1][2] [1][2]
-
EPA Restrictions on Industrial Discharges - U.S. Environmental Protection Agency.[1][2] Effluent Guidelines and Standards. [1][2]
-
2-(1-Aminoethyl)phenol Chemical Structure & Safety - PubChem. National Library of Medicine.[1][2] [1][2]
-
Hazardous Waste Management Guidelines - Occupational Safety and Health Administration (OSHA). [1][2]
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- 1. nems.nih.gov [nems.nih.gov]
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- 4. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielstraining.com [danielstraining.com]
- 6. pwaste.com [pwaste.com]
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- 8. biochemopharma.fr [biochemopharma.fr]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1-Aminoethyl)phenol hydrochloride
This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for the safe handling of 2-(1-Aminoethyl)phenol hydrochloride in a laboratory setting. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific integrity. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure you are adequately protected.
A Proactive Approach to Safety: Understanding the Hazards
2-(1-Aminoethyl)phenol hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. A thorough understanding of these risks is the first step in implementing an effective PPE strategy. According to safety data sheets, the primary hazards include:
-
Acute Toxicity: The compound is classified as harmful if swallowed or inhaled.[1][2][3] This necessitates measures to prevent ingestion and the inhalation of dust or aerosols.
-
Suspected Mutagenicity: It is suspected of causing genetic defects, placing it in a category of substances that demand stringent handling protocols to minimize any long-term health risks.[1][2][3][4]
-
Irritation: The compound may cause skin, eye, and respiratory irritation. The "phenol" component of its name also warrants caution, as phenolic compounds can be corrosive and are readily absorbed through the skin, potentially leading to systemic toxicity.[5][6]
These hazards dictate that all potential routes of exposure—dermal (skin), ocular (eye), inhalation, and ingestion—must be protected through a multi-layered PPE approach.
Core Protective Equipment: Your Primary Defense
The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task. However, a baseline of protection is always required when handling 2-(1-Aminoethyl)phenol hydrochloride.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks involving this compound.
-
Elevated Risk: When there is a potential for splashes, such as during the preparation of solutions or transfers of liquids, chemical splash goggles are required. For tasks with a significant splash hazard, a face shield should be worn in conjunction with goggles to protect the entire face.[6][7]
Skin and Body Protection
Preventing skin contact is critical due to the compound's irritant nature and the potential for dermal absorption.
-
Laboratory Coat: A standard, fully buttoned lab coat is mandatory to protect street clothes and skin.[7]
-
Protective Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed.[6][7]
-
Gloves: The choice of glove material is crucial. Nitrile gloves are a common and effective choice for incidental contact.[5] For prolonged handling or when working with concentrated solutions, consider more robust options like neoprene or butyl rubber gloves.[6][8] It is critical to inspect gloves for any signs of degradation or punctures before each use and to change them immediately if contamination is suspected.[5] Use proper glove removal technique to avoid contaminating your skin.[9]
Respiratory Protection
Inhalation of the solid powder is a primary route of exposure and must be controlled.
-
Engineering Controls: The first line of defense is to handle 2-(1-Aminoethyl)phenol hydrochloride within a certified chemical fume hood to minimize airborne particles.[1][6][7]
-
Respiratory Masks: If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, a government-approved respirator (e.g., a NIOSH-approved N95 or higher) must be used.[2][9] Always ensure you are fit-tested for the specific respirator model you will be using.
PPE Selection Matrix for Common Laboratory Tasks
To simplify the decision-making process, the following table outlines the recommended PPE for various common laboratory procedures involving 2-(1-Aminoethyl)phenol hydrochloride.
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety glasses with side shields | Nitrile gloves | Lab coat | Required: Use in a fume hood or wear an N95 respirator |
| Preparing Dilute Solutions | Chemical splash goggles | Double-layered nitrile gloves | Lab coat | Required: Use in a fume hood |
| Handling Concentrated Solutions | Goggles and Face Shield | Neoprene or Butyl rubber gloves | Chemical-resistant apron over lab coat | Required: Use in a fume hood |
| Transferring Small Volumes | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended: Use in a fume hood |
Step-by-Step Guide to PPE Usage
Properly putting on (donning) and taking off (doffing) PPE is as important as selecting the correct equipment. An incorrect doffing procedure can lead to self-contamination.
Donning Procedure
-
Clothing: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Procedure (to minimize contamination)
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself, touching only the inside surfaces.
-
Eye Protection: Remove your eye protection by handling the earpieces or strap.
-
Respirator (if used): Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][9]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. twu.edu [twu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. monash.edu [monash.edu]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
